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  • Product: 1-Phenylpyrazole-4-sulfonic acid
  • CAS: 18336-36-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-Phenylpyrazole-4-sulfonic Acid (CAS 18336-36-2)

Executive Summary 1-Phenylpyrazole-4-sulfonic acid (CAS 18336-36-2) represents a critical pharmacophore scaffold in modern medicinal chemistry. As a derivative of the privileged pyrazole structure, it serves as a foundat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpyrazole-4-sulfonic acid (CAS 18336-36-2) represents a critical pharmacophore scaffold in modern medicinal chemistry. As a derivative of the privileged pyrazole structure, it serves as a foundational intermediate for the synthesis of COX-2 inhibitors, protein kinase inhibitors, and antileishmanial sulfonamides. This guide moves beyond standard safety data sheets to provide a comprehensive technical analysis of its synthesis, physiochemical behavior, and safe handling protocols within a drug discovery context.

Chemical Constitution & Physiochemical Profile[1][2][3]

The stability of the pyrazole ring, combined with the polarity of the sulfonic acid group, creates a unique solubility profile that researchers must navigate during extraction and purification.

Table 1: Technical Specifications

PropertySpecification
IUPAC Name 1-phenylpyrazole-4-sulfonic acid
CAS Number 18336-36-2
Molecular Formula C₉H₈N₂O₃S
Molecular Weight 224.24 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in water (pH > 7), DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Predicted) ~ -1.5 (Sulfonic acid moiety), ~ 2.5 (Pyrazolium)
Melting Point >200°C (Decomposes)

Synthesis & Manufacturing Logic

Mechanistic Insight: Electrophilic Aromatic Substitution (EAS)

The synthesis of 1-phenylpyrazole-4-sulfonic acid is governed by the electronic distribution of the pyrazole ring. The N-1 nitrogen (phenyl-substituted) donates electron density into the ring, while the N-2 nitrogen exerts an inductive withdrawing effect.

  • C-4 Position: This is the most nucleophilic site on the ring, possessing the highest electron density and least steric hindrance.

  • C-3/C-5 Positions: These are electron-deficient due to the adjacent nitrogen atoms.

Therefore, electrophilic attack by sulfur trioxide (


) occurs exclusively at the C-4 position.
Visualization: Reaction Pathway

The following diagram illustrates the regioselective sulfonation pathway.

SynthesisPath Start 1-Phenylpyrazole (Precursor) Intermediate Sigma Complex (C-4 Attack) Start->Intermediate 100°C, 2h Reagent Oleum (H2SO4 + SO3) Electrophile Generation Reagent->Intermediate SO3 attack Product 1-Phenylpyrazole-4-sulfonic acid (CAS 18336-36-2) Intermediate->Product Proton Transfer Recrystallization

Validated Experimental Protocol

Objective: Synthesis of 1-Phenylpyrazole-4-sulfonic acid via direct sulfonation.

Reagents:

  • 1-Phenylpyrazole (1.0 eq)

  • Chlorosulfonic acid (excess) or Oleum (20% free

    
    )
    
  • Ice water (for quenching)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl/SOx gases.

  • Addition: Charge the flask with Chlorosulfonic acid (5.0 eq). Cool to 0°C in an ice bath.

  • Reaction: Add 1-Phenylpyrazole dropwise over 30 minutes, maintaining internal temperature <10°C. The reaction is highly exothermic.

  • Heating: Once addition is complete, remove the ice bath and heat the mixture to 100°C for 2–3 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Very slowly pour the reaction mass onto crushed ice (approx. 10x volume).

    • Note: If the sulfonyl chloride is desired, filter the precipitate immediately.

    • For the Acid (CAS 18336-36-2): Heat the aqueous suspension to reflux for 1 hour to hydrolyze any formed sulfonyl chloride back to the sulfonic acid.

  • Isolation: Cool to 4°C. The sulfonic acid may precipitate as a zwitterion. Filter the solid. If no precipitate forms, concentrate the aqueous layer under reduced pressure and recrystallize from Ethanol/Water.

Safety, Handling & Toxicology (HSE Profile)

While standard SDS documents list hazards, they often lack operational context. This section integrates GHS classifications with laboratory risk management.

Hazard Identification (GHS)
  • H314/H315: Causes skin irritation/burns (Acidity).

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Dust/Aerosol).

Handling Workflow & Decision Tree

The sulfonic acid moiety makes this compound a strong organic acid. It is corrosive to mucous membranes.

SafetyFlow Exposure Potential Exposure Event Type Identify Contact Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Action1 1. Flush with water (15 min) 2. Remove contaminated clothing 3. Apply PEG 400 (if available) Skin->Action1 Action2 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhal->Action2 Disposal Disposal: Neutralize with NaHCO3 before aqueous waste disposal Action1->Disposal Action2->Disposal

Applications in Drug Discovery

The "Privileged" Scaffold

1-Phenylpyrazole-4-sulfonic acid is rarely the final drug; it is a key intermediate .

  • Bioisosterism: The pyrazole ring serves as a bioisostere for imidazole and phenyl rings in kinase inhibitors, improving metabolic stability.

  • Precursor to Sulfonamides: The acid is converted to the sulfonyl chloride (

    
    ) and then reacted with amines to form sulfonamides (
    
    
    
    ).
    • Relevance: This chemistry mirrors the synthesis of Celecoxib (Celebrex) and various antileishmanial agents, where the sulfonamide group binds to the active site of enzymes like COX-2 or carbonic anhydrase [1].

  • Xanthine Oxidoreductase (XOR) Inhibition: Derivatives of 1-phenylpyrazole-4-carboxylic acid (isosteres of the sulfonic acid) are potent XOR inhibitors used in treating hyperuricemia (gout) [2].[3]

Analytical Characterization

To validate the identity of CAS 18336-36-2, the following parameters should be met:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • 
       8.5–9.0 ppm (s, 1H, Pyrazole C-5 H)
      
    • 
       7.8–8.0 ppm (s, 1H, Pyrazole C-3 H)
      
    • 
       7.3–7.8 ppm (m, 5H, Phenyl protons)
      
    • Note: The acidic proton (

      
      ) is often exchanged and not visible, or appears as a broad singlet >10 ppm.
      
  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV @ 254 nm (Aromatic absorption).

    • Retention Time: Early eluting due to high polarity of the sulfonic acid group.

References

  • Ishibuchi, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Recent Synthetic Advances in C–H Functionalization of 1H‐Pyrazoles. Retrieved from [Link]

Sources

Exploratory

Electronic Architecture &amp; Synthetic Utility of Sulfonated Pyrazole Scaffolds

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Process Engineers. Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Material Scientists, and Process Engineers.

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—serves as a cornerstone in modern medicinal chemistry and advanced materials.[1][2][3] While the parent ring is well-characterized, the introduction of a sulfonyl group (


 or 

) fundamentally alters its electronic landscape. This guide dissects the electronic perturbations caused by sulfonation, delineating how these effects dictate synthetic regioselectivity, acid-base behavior, and ligand efficacy in Metal-Organic Frameworks (MOFs).

Electronic Landscape & Molecular Orbital Theory

The Pyrazole Paradox: -Excessive yet Electron-Deficient

Pyrazole (


 for the conjugate acid) is amphoteric. Its stability arises from an aromatic sextet: four 

-electrons from the three carbons and one nitrogen (N2), plus two electrons from the pyrrole-like nitrogen (N1).
  • N1 (Pyrrole-like): Contributes a lone pair to the aromatic system. It is a hydrogen bond donor and non-basic.

  • N2 (Pyridine-like): Possesses a lone pair orthogonal to the

    
    -system. It is a hydrogen bond acceptor and the site of basicity.
    
The Sulfonyl Perturbation

Introducing a sulfonic acid group at the C4 position creates a "push-pull" electronic system.

  • Inductive Effect (

    
    ):  The high electronegativity of the sulfur atom pulls electron density from the ring 
    
    
    
    -framework.
  • Resonance Effect (

    
    ):  The sulfonyl group conjugates with the ring, stabilizing the electron density at C4. However, unlike nitro groups, the sulfonyl group does not completely deactivate the ring, allowing for further functionalization under controlled conditions.
    

Electronic Density Gradient:



This gradient explains why electrophilic substitution (e.g., halogenation) occurs almost exclusively at C4, while nucleophilic attacks target C3 or C5.

Tautomeric Bias

Sulfonation significantly impacts the annular tautomerism (


). In 3-substituted pyrazoles, the equilibrium is solvent-dependent. However, a bulky, electron-withdrawing sulfonyl group at C4 stabilizes the tautomer where the N-H is distinct from the steric bulk, or locks the conformation if N-substituted.

Visualization: Electronic Flux & Reactivity

The following diagram illustrates the electronic decision pathways that dictate reactivity in sulfonated pyrazoles.

PyrazoleElectronics Pyraz Pyrazole Core (C3H4N2) N1 N1 (Pyrrole-like) H-Bond Donor Pyraz->N1 N2 N2 (Pyridine-like) Basic Site Pyraz->N2 C4 C4 Position High e- Density Pyraz->C4 Effect1 Basicity Reduction (pKa shift) N2->Effect1 Sulf Sulfonation (-SO3H) C4->Sulf Electrophilic Subst. Sulf->Effect1 -I Inductive Effect Effect2 Ring Stabilization (Acidic Ligand) Sulf->Effect2 Resonance Stabilization

Figure 1: Electronic architecture of the pyrazole ring showing the primary site of sulfonation (C4) and its downstream effects on N2 basicity and ring stability.

Physicochemical Implications in Drug Design

Sulfonated pyrazoles are not merely synthetic intermediates; they are potent bioisosteres.

Comparative Physicochemical Data

The table below highlights how C4-sulfonation alters the core properties compared to the parent heterocycle and a nitro-analogue.

PropertyPyrazole4-NitropyrazolePyrazole-4-sulfonic acidSignificance
pKa (Acid) ~14.2 (NH)~9.6 (NH)< 1.0 (SO3H)Sulfonic acid is fully ionized at physiological pH.
pKa (Conj. Acid) 2.51.6~0.5Drastic reduction in N2 basicity due to EWG.
LogP 0.240.65-1.2 (approx)Sulfonation vastly improves water solubility.
H-Bond Donors 112 (SO3H + NH)Enhanced interaction with receptor pockets.
The "Celecoxib Effect"

In COX-2 inhibitors like Celecoxib, the sulfonamide is attached to a phenyl ring, not the pyrazole core directly. However, the pyrazole-4-sulfonic acid scaffold acts as a bioisostere for carboxylic acids in fragment-based drug discovery, providing a "super-acidic" anchor point that forms salt bridges with arginine residues in protein binding pockets.

Synthetic Pathways & Regioselectivity[4]

Researchers must choose between Direct Functionalization (modifying an existing ring) and De Novo Synthesis (building the ring with the group in place).

Pathway A: Direct Electrophilic Sulfonation (C4-Selective)

This is the standard industrial route for simple derivatives.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Reagents: Chlorosulfonic acid (

    
    ) or Oleum.
    
  • Limitation: Harsh conditions; incompatible with acid-sensitive groups.

Pathway B: Cyclocondensation (Regio-flexible)

Preferred for complex pharmaceutical intermediates.

  • Mechanism: Condensation of hydrazines with 1,3-dicarbonyls carrying sulfonyl moieties.

  • Advantage: Mild conditions; allows placement of sulfonyl groups at C3 or C5 if the precursor is designed accordingly.

Synthesis Decision Logic

SynthesisLogic Start Target Molecule Q1 Is the Pyrazole Ring Pre-formed? Start->Q1 Yes Yes Q1->Yes No No Q1->No Direct Direct Sulfonation (C4 Selective) Yes->Direct Novo De Novo Cyclization (Regio-flexible) No->Novo Cond1 Use Chlorosulfonic Acid (High Temp) Direct->Cond1 Cond2 Use Sulfonyl-1,3-diketone + Hydrazine Novo->Cond2

Figure 2: Decision matrix for selecting the optimal synthetic route based on structural requirements.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethylpyrazole-4-sulfonic acid

A robust method for direct C4 sulfonation.

Reagents:

  • 1,3,5-Trimethylpyrazole (10 mmol)

  • Chlorosulfonic acid (55 mmol, 5.5 eq)

  • Thionyl chloride (13 mmol, 1.3 eq)

  • Dichloromethane (DCM)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ). Place in an ice bath (
    
    
    
    ).
  • Addition: Dissolve 1,3,5-trimethylpyrazole in dry DCM (20 mL). Add Chlorosulfonic acid dropwise over 20 minutes. Caution: Exothermic reaction.[4]

  • Reflux: Remove ice bath. Add Thionyl chloride. Heat to reflux (

    
    ) for 3 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
    
  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (100 g).

  • Isolation: The sulfonic acid may precipitate. If not, extract with Ethyl Acetate (

    
    ). The product is often zwitterionic and water-soluble; if extraction fails, evaporate the aqueous phase and recrystallize from Ethanol/Water.
    
  • Yield: Expect 50-65% as a white crystalline solid.

Validation:

  • 
    :  Look for the disappearance of the C4-H signal (usually around 
    
    
    
    6.0 ppm in unsubstituted pyrazoles) and the shift of methyl protons.
  • IR: Strong bands at

    
     (
    
    
    
    stretch).
Protocol 2: Metal-Organic Framework (MOF) Ligand Preparation

Sulfonated pyrazoles are excellent linkers for proton-conductive MOFs.

Context: The sulfonate group does not coordinate strongly to transition metals compared to the pyrazole nitrogens, leaving the


 free to populate the pore channels, facilitating proton hopping (Grotthuss mechanism).

Key Step: When synthesizing MOF linkers, ensure the pyrazole N-H is deprotonated (using KOH or solvothermal conditions) to allow coordination to metal clusters (e.g.,


, 

), while the sulfonate remains as a pendant ionic group.

References

  • Electronic Properties & Reactivity

    • Katritzky, A. R., et al. "Kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Synthesis of Sulfonated Pyrazoles

    • Pingaew, R., et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." PMC / NIH. Link

  • MOF Applications

    • Boutaybi, et al. "Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety." Crystal Growth & Design. Link

  • Medicinal Chemistry (Bioisosteres)

    • Meanwell, N. A. "Pyrazoles in Drug Discovery." PharmaBlock Whitepaper. Link

  • pKa Data

    • Kaljurand, I., et al. "Acidity-Basicity Data in Nonaqueous Solvents." University of Tartu. Link

Sources

Foundational

Technical Monograph: 1-Phenylpyrazole-4-sulfonic Acid

This guide provides an in-depth technical analysis of 1-Phenylpyrazole-4-sulfonic acid , a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis. CAS Registry Number: 18336-36-2 Chemical Formul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Phenylpyrazole-4-sulfonic acid , a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 18336-36-2 Chemical Formula: C


H

N

O

S Molecular Weight: 224.24 g/mol

Executive Summary & Chemical Identity

1-Phenylpyrazole-4-sulfonic acid represents a strategic intermediate in the synthesis of bioactive sulfonamides. Unlike simple benzene derivatives, the pyrazole core introduces unique electronic properties, functioning as a bioisostere for pyrroles and imidazoles in drug design. This compound is primarily utilized as a precursor for sulfonyl chlorides (via chlorosulfonation), which are subsequently derivatized into sulfonamide-based pharmacophores found in COX-2 inhibitors, antidiabetic agents, and novel agrochemicals.

Physicochemical Profile
PropertyDataNote
IUPAC Name 1-Phenyl-1H-pyrazole-4-sulfonic acid
CAS Number 18336-36-2Primary identifier
PubChem CID Not indexed as primary parentSee related Sulfonyl Chloride (CID 43140085)
Molecular Weight 224.24 g/mol
Physical State Solid (Crystalline)Hygroscopic nature typical of sulfonic acids
Acidity (pKa) ~1.0–2.0 (Theoretical)Strong acid due to -SO

H group
Solubility High in polar solvents (Water, DMSO, MeOH)Poor in non-polar organics (Hexane)

Synthesis & Manufacturing Logic

The synthesis of 1-phenylpyrazole-4-sulfonic acid is governed by Electrophilic Aromatic Substitution (SEAr) . A critical challenge in this synthesis is regioselectivity . The 1-phenylpyrazole system has two competing nucleophilic domains: the phenyl ring and the pyrazole ring.

The Regioselectivity Paradox
  • Condition A (Oleum/H

    
    SO
    
    
    
    ):
    Sulfonation occurs primarily on the phenyl ring (para-position), yielding 4-(1H-pyrazol-1-yl)benzenesulfonic acid.
  • Condition B (Chlorosulfonic Acid): Sulfonation occurs selectively at the C-4 position of the pyrazole ring , yielding the desired 1-phenylpyrazole-4-sulfonic acid (often isolated as the sulfonyl chloride).

Expert Insight: The C-4 position of the pyrazole is electronically enriched (similar to the 3-position of indole). Using chlorosulfonic acid (


) in a non-polar solvent (e.g., CHCl

) or neat at controlled temperatures favors the pyrazole substitution over the phenyl ring.
Optimized Synthetic Protocol (Chlorosulfonation)

This protocol describes the generation of the sulfonyl chloride derivative, which is the standard isolable intermediate, followed by hydrolysis to the acid if required.

Reagents: 1-Phenylpyrazole (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (optional, for chloride conversion).

  • Setup: Charge a dry 3-neck flask with 1-phenylpyrazole. Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add chlorosulfonic acid dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Heating: Warm the mixture to 90–100°C and stir for 2–4 hours.

    • Mechanism: The pyrazole C-4 carbon attacks the electrophilic sulfur species.

  • Quenching: Pour the reaction mixture slowly onto crushed ice.

  • Isolation:

    • For Sulfonyl Chloride: Filter the resulting precipitate immediately (white/off-white solid).

    • For Sulfonic Acid: Heat the aqueous mixture to hydrolyze the chloride, then concentrate or recrystallize.

SynthesisPath Start 1-Phenylpyrazole Reagent1 Chlorosulfonic Acid (ClSO3H) @ 90°C Start->Reagent1 Preferred Route Reagent2 Oleum (H2SO4/SO3) Start->Reagent2 Alternative Route ProductTarget 1-Phenylpyrazole-4-sulfonyl chloride (Major Product) Reagent1->ProductTarget Regioselective C-4 Attack SideProduct 4-(Pyrazol-1-yl)benzenesulfonic acid (Impurity/Alternative) Reagent2->SideProduct Phenyl Para-Attack FinalAcid 1-Phenylpyrazole-4-sulfonic acid ProductTarget->FinalAcid Hydrolysis (H2O/Heat)

Figure 1: Regiodivergent synthesis pathways dependent on sulfonating agent.

Reactivity & Functionalization

The sulfonic acid moiety is rarely the final endpoint in drug discovery; it serves as a "chemical handle."

Sulfonamide Formation

The most common workflow involves converting the acid (or using the chloride intermediate) to react with amines.



This reaction yields 1-phenylpyrazole-4-sulfonamides , a scaffold seen in COX-2 inhibitors (e.g., Celecoxib analogs, though Celecoxib itself has the sulfonamide on the phenyl ring).
Electrophilic Substitution on Phenyl Ring

Once the sulfonic acid is installed at C-4, the pyrazole ring becomes electron-deficient. Subsequent electrophilic substitutions (nitration, halogenation) will be directed to the phenyl ring , typically at the para position if open, or meta if the N1-position dictates sterics/electronics.

Applications in Drug Discovery

The 1-phenylpyrazole-4-sulfonic acid scaffold acts as a rigid linker that orients substituents in specific vectors for protein binding.

Key Therapeutic Areas[11]
  • COX-2 Inhibition: Pyrazole sulfonamides are classic pharmacophores for Cyclooxygenase-2 inhibition. The 1-phenylpyrazole core mimics the geometry required to fit into the COX-2 hydrophobic side pocket.

  • Antileishmanial Agents: Sulfonamide derivatives of this scaffold have shown efficacy against Leishmania amazonensis, inhibiting parasite growth by disrupting specific enzymatic pathways.

  • Agrochemicals: Used as intermediates for herbicides where the sulfonic acid group increases solubility or acts as a leaving group in nucleophilic aromatic substitutions.

Applications Core 1-Phenylpyrazole-4-sulfonic Acid (Scaffold) App1 COX-2 Inhibitors (Anti-inflammatory) Core->App1 Derivatization to Sulfonamides App2 Antileishmanial Drugs (Parasitic Control) Core->App2 Targeting Parasitic Enzymes App3 Agrochemicals (Herbicides/Pesticides) Core->App3 Bioisostere for Phenylsulfonamides App4 Dyes & Pigments (Water Soluble Markers) Core->App4 Azo Coupling

Figure 2: Downstream applications of the 1-phenylpyrazole-4-sulfonic acid scaffold.

Safety & Handling (MSDS Summary)

As a sulfonic acid derivative, this compound requires strict safety protocols.

  • Hazards (GHS Classification):

    • H314: Causes severe skin burns and eye damage (if free acid or chloride).

    • H335: May cause respiratory irritation.

  • Handling:

    • Use anhydrous conditions for the sulfonyl chloride derivative to prevent hydrolysis and HCl release.

    • Store in glass or polyethylene containers; avoid metal containers due to corrosion risk.

  • First Aid: In case of contact, immediate irrigation with water is critical.[1] Neutralize spills with sodium bicarbonate.

References

  • Finar, I. L., & Hurlock, R. J. (1957). The preparation of some 1-phenylpyrazole-4-sulfonic acids. Journal of the Chemical Society. Link

  • Behr, L. C., et al. (1967). Pyrazoles.[2][1][3][4][5] I. Sulfonation of 1-Phenylpyrazole. Journal of the American Chemical Society.

  • Rathore, A., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry. Link

  • PubChem. 1-Phenyl-1H-pyrazole-4-sulfonyl chloride (CID 43140085). National Library of Medicine. Link

  • Gomes, M. A., et al. (2022). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Molecules. Link

Sources

Exploratory

Technical Guide: Thermal Stability of 1-Phenylpyrazole-4-sulfonic Acid Derivatives

This guide details the thermal stability, synthesis, and characterization of 1-Phenylpyrazole-4-sulfonic acid and its derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability, synthesis, and characterization of 1-Phenylpyrazole-4-sulfonic acid and its derivatives. It is designed for researchers requiring actionable protocols and mechanistic insights for drug development and materials science applications.

Executive Summary

1-Phenylpyrazole-4-sulfonic acid (1-PPSA) derivatives represent a class of robust heterocyclic scaffolds used increasingly in medicinal chemistry as bioisosteres for carboxylic acids and in agrochemicals for their metabolic stability.

Key Technical Findings:

  • Thermal Ceiling: The core scaffold typically exhibits thermal stability up to 200–220°C , with decomposition onset (

    
    ) heavily dependent on the salt form and phenyl ring substituents.
    
  • Primary Degradation Mechanism: Thermal desulfonation (loss of

    
    ) followed by pyrazole ring fragmentation.
    
  • Regioselectivity Criticality: Stability data is often compromised by regioisomeric impurities (phenyl-sulfonated vs. pyrazole-sulfonated byproducts).

Part 1: Structural Basis of Stability

The thermal resilience of 1-PPSA derivatives stems from the aromaticity of the pyrazole ring (


 electron system) and the zwitterionic potential of the sulfonic acid group.
Electronic Stabilization

The pyrazole ring is electron-rich. When substituted at the N1 position with a phenyl group, the conjugation extends, increasing the energy barrier for ring opening.

  • C4-Sulfonation: The sulfonic acid group at position 4 is electronically favored and sterically protected. It acts as a strong electron-withdrawing group (EWG), which paradoxically stabilizes the ring against oxidative attack but introduces a pathway for thermal hydrolysis (desulfonation) at high temperatures.

  • Substituent Effects:

    • Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OMe, -Me) increase electron density, slightly lowering the desulfonation temperature.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) stabilize the C-S bond, elevating

      
      .
      
Solid-State Interactions

In the solid state, the sulfonic acid moiety often forms extensive hydrogen-bonding networks or exists as a zwitterion (if basic nitrogens are present), leading to high melting points (


) and high lattice energy.

Part 2: Degradation Mechanisms

Understanding the specific decomposition pathways is vital for processing (e.g., melt extrusion, spray drying).

Mechanism 1: Thermal Desulfonation (Primary)

At temperatures exceeding 200°C, or in the presence of acidic moisture, the C-S bond cleaves. This is the rate-limiting step in thermal degradation.

Mechanism 2: Ring Fragmentation (Secondary)

Following desulfonation, the high energy radical or cation species leads to the rupture of the N-N bond, releasing


 and forming complex carbonaceous residues.

DegradationPathway Figure 1: Thermal degradation cascade of 1-Phenylpyrazole-4-sulfonic acid. Start 1-Phenylpyrazole-4-sulfonic Acid (Stable < 200°C) Transition Activated Complex (C-S Bond Weakening) Start->Transition Heat (>200°C) Desulfonation Desulfonation (Loss of SO3) Transition->Desulfonation Rate Limiting RingOpen Ring Fragmentation (N2 Release) Desulfonation->RingOpen Rapid Residue Carbonaceous Residue (Char) RingOpen->Residue

[1]

Part 3: Synthesis & Purity Impact

Thermal stability data is only as reliable as the sample purity. A common pitfall in 1-PPSA research is the presence of regioisomers .

Regioselective Synthesis Protocol

To ensure the sulfonic acid is at the C4-pyrazole position (high stability) rather than the phenyl ring (variable stability), specific reagents must be used.

Protocol:

  • Reagent: Use Chlorosulfonic acid (

    
    )  in chloroform.
    
    • Mechanism:[1][2][3][4][5]

      
       is a mild sulfonating agent that targets the most electron-rich position (Pyrazole C4).
      
    • Contrast: Using Oleum (

      
      ) often leads to sulfonation on the phenyl ring (para-position), creating a mixture with different thermal profiles.
      
  • Temperature: Maintain reaction at 60–80°C.

  • Purification: Recrystallize from water/ethanol to remove isomers.

Critical Check: Verify regiochemistry via


-NMR. The C4-H signal of the pyrazole (typically 

7.8–8.2 ppm) should disappear upon sulfonation.

Part 4: Thermal Characterization Protocols

Standardize your stability testing using this workflow to ensure reproducibility across batches.

Thermogravimetric Analysis (TGA)
  • Purpose: Determine

    
     (decomposition start) and volatile content.
    
  • Parameters:

    • Sample Mass: 5–10 mg.

    • Pan: Alumina (inert) or Platinum. Avoid Aluminum pans if T > 300°C.

    • Gas: Nitrogen (

      
      ) at 50 mL/min (inert environment prevents oxidative artifacts).
      
    • Ramp: 10°C/min from 40°C to 600°C.

  • Acceptance Criteria:

    • < 1% mass loss below 150°C (indicates dry sample).

    • 
       (extrapolated) > 200°C for stable drug candidates.
      
Differential Scanning Calorimetry (DSC)[8]
  • Purpose: Identify melting point (

    
    ) vs. decomposition.
    
  • Note: Many sulfonic acids decompose upon melting. If an endotherm (

    
    ) is immediately followed by a jagged exotherm, the melt is accompanied by decomposition.
    
  • Protocol: Sealed pan with a pinhole (to release pressure from potential

    
     gas).
    
Accelerated Stability Testing (Isothermal)

For drug shelf-life prediction, dynamic TGA is insufficient.

  • Method: Hold sample at 150°C (or 50°C below

    
    ) for 4 hours.
    
  • Analysis: Analyze post-heating sample via HPLC to detect desulfonated byproducts (1-phenylpyrazole).

TestingWorkflow Figure 2: Standardized workflow for thermal stability validation. Sample Synthesized Sample (>98% Purity) Drying Vacuum Dry (Remove Solvates) Sample->Drying TGA TGA Screening (10°C/min, N2) Drying->TGA Decision T(onset) > 200°C? TGA->Decision DSC DSC Analysis (Melt vs. Decomp) Decision->DSC Yes Fail Reject / Redesign Decision->Fail No Iso Isothermal Stress (4h @ T_onset - 50°C) DSC->Iso Pass Proceed to Formulation Iso->Pass

Part 5: Data Summary & Comparison

The following table summarizes expected thermal properties based on substituent electronic effects. Note: Values are generalized ranges for the class.

Substituent (Phenyl Ring)Electronic EffectPredicted

(Decomp)
Stability Risk
None (H) Neutral210–230°CLow
4-Methoxy (-OMe) Electron Donating190–210°CModerate (Facilitates desulfonation)
4-Nitro (-NO2) Electron Withdrawing240–260°CVery Low (Stabilizes C-S bond)
4-Chloro (-Cl) Weak Withdrawing220–240°CLow

References

  • Finar, I. L., & Hurlock, R. J. (1957). The sulfonation of 1-phenylpyrazole. Journal of the Chemical Society.[6] Link

    • Establishes regioselectivity of chlorosulfonic acid (C4) vs. oleum (Phenyl-para).
  • Lynch, M. A., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles. Bioorganic & Medicinal Chemistry Letters. Link

    • Provides melting point and stability data for carboxylic acid analogs, serving as a baseline.
  • Gao, H., et al. (2018). Thermal decomposition mechanism of aromatic nitro/sulfonic compounds. Journal of Hazardous Materials. Link

    • General mechanisms for desulfonation and ring fragment
  • PubChem Compound Summary. (2024). 1-Phenylpyrazole.[7][8][9][10] Link

    • Source for basic physicochemical properties of the parent scaffold.

Sources

Foundational

Tautomerism in 1-phenylpyrazole sulfonic acid derivatives

An In-depth Technical Guide to Tautomerism in 1-Phenylpyrazole Sulfonic Acid Derivatives Introduction Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental conc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tautomerism in 1-Phenylpyrazole Sulfonic Acid Derivatives

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science. For nitrogen-containing heterocycles like pyrazoles, tautomerism significantly influences their physicochemical properties, including lipophilicity, pKa, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's reactivity, and biological activity. 1-Phenylpyrazole derivatives are a well-established class of compounds with diverse applications, and the introduction of a sulfonic acid group imparts unique characteristics, including increased water solubility and strong electron-withdrawing effects. This guide provides a comprehensive exploration of the tautomeric phenomena in 1-phenylpyrazole sulfonic acid derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: Theoretical Framework of Tautomerism in Pyrazoles

Annular Prototropic Tautomerism in the Pyrazole Ring

The most prevalent form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. This rapid interconversion results in an equilibrium between two tautomeric forms.

Caption: Annular prototropic tautomerism in the pyrazole ring.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a delicate balance influenced by several intramolecular and intermolecular factors.

Electronic Effects of Substituents: The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[1] Electron-donating groups (EDGs) like -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the substituent is at the C3 position.[1] Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and the sulfonic acid group (-SO₃H) generally favor the tautomer where the EWG is at the C5 position.[2][3] This is because the more electronegative nitrogen atom is better able to accommodate the partial negative charge induced by the EWG. For strong π-acceptor substituents, the preferred structure is often the one where these groups are in a conjugated position relative to the N1 atom (the nitrogen bearing the hydrogen).[4]

Steric Effects: Bulky substituents on the pyrazole ring can introduce steric hindrance, which may shift the tautomeric equilibrium to favor the less sterically crowded tautomer.

Solvent Effects: The surrounding solvent environment plays a crucial role in stabilizing one tautomer over another.[1][5] Polar protic solvents can form hydrogen bonds with the pyrazole ring and its substituents, influencing the equilibrium. For instance, 3(5)-phenylpyrazoles exist as monomers hydrogen-bonded to the solvent in liquids like THF, while they self-associate in inert solvents.[5] The difference in dipole moments between the tautomers also contributes to the solvent's influence.

pH and Temperature Effects: The pH of the medium can alter the protonation state of the pyrazole ring and any ionizable substituents, thereby affecting the tautomeric equilibrium. Temperature influences both the rate of interconversion and the position of the equilibrium.[5][6][7] At higher temperatures, the rate of proton exchange increases, which can lead to the observation of averaged signals in NMR spectroscopy.[7]

Part 2: Tautomeric Forms of 1-Phenylpyrazole Sulfonic Acid Derivatives

The introduction of a sulfonic acid group onto the 1-phenylpyrazole scaffold presents interesting possibilities for tautomerism, depending on the position of the sulfonic acid group.

Positional Isomers and Their Tautomers
  • 1-Phenylpyrazole-3-sulfonic acid: In this isomer, the sulfonic acid group is at the C3 position. The annular tautomerism will involve an equilibrium between the 3-sulfonic acid and the 5-sulfonic acid forms, with the proton residing on either N1 or N2.

  • 1-Phenylpyrazole-4-sulfonic acid: When the sulfonic acid group is at the C4 position, the annular tautomerism of the pyrazole ring itself is not directly influenced by the substituent's position in the same way as 3- or 5-substituted pyrazoles. However, the strong electron-withdrawing nature of the sulfonic acid group will still affect the electronic properties of the ring.

  • 1-Phenylpyrazole-5-sulfonic acid: Similar to the 3-substituted isomer, this compound will exist as an equilibrium mixture of the 5-sulfonic acid and 3-sulfonic acid tautomers.

Predicting the Predominant Tautomer

Given that the sulfonic acid group is a strong electron-withdrawing group, it is predicted to favor the tautomer where it is located at the C5 position. This is because this arrangement places the proton on the nitrogen (N1) adjacent to the carbon bearing the phenyl group, and the lone pair on the nitrogen (N2) adjacent to the carbon with the electron-withdrawing sulfonic acid group. This prediction is based on the general principles observed for other pyrazoles with electron-withdrawing substituents.[2][3][4]

Part 3: Experimental and Computational Methodologies for Studying Tautomerism

A combination of experimental and computational techniques is essential for a thorough understanding of tautomerism in 1-phenylpyrazole sulfonic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[4][5][6][8] By analyzing the chemical shifts, coupling constants, and signal multiplicities of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to identify the different tautomers present and determine their relative populations.[5][6][8][9]

Variable Temperature (VT) NMR: This technique is particularly useful for studying the dynamics of tautomeric exchange.[7] At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to observe separate signals for each tautomer. As the temperature is increased, these signals will broaden and eventually coalesce into a single set of averaged signals.[7]

Detailed Experimental Protocol for VT-NMR:

  • Dissolve a known concentration of the 1-phenylpyrazole sulfonic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Gradually decrease the temperature of the NMR probe in increments of 10-20 K, acquiring a spectrum at each temperature point until distinct signals for the tautomers are observed or the solvent freezes.

  • Gradually increase the temperature above room temperature in similar increments, observing the coalescence of the signals.

  • The equilibrium constant (KT) at different temperatures can be determined by integrating the signals corresponding to each tautomer.

Caption: Workflow for Variable Temperature NMR analysis of tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the tautomeric form present in the solid state.[2][5][10][11] By determining the precise locations of all atoms, including the hydrogen atom on the pyrazole nitrogen, the exact tautomer can be identified.

Protocol for Single Crystal X-ray Diffraction:

  • Grow single crystals of the 1-phenylpyrazole sulfonic acid derivative of suitable quality. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Process the collected data to obtain the unit cell parameters and intensity of each reflection.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[2][3][12]

Protocol for DFT-based Tautomer Analysis:

  • Build the 3D structures of all possible tautomers of the 1-phenylpyrazole sulfonic acid derivative using molecular modeling software.

  • Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]

  • Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima.

  • Calculate the single-point energies of the optimized tautomers. The relative energies will indicate the predicted stability of each tautomer in the gas phase.

  • To account for solvent effects, perform the calculations using a continuum solvation model (e.g., PCM).[12]

Part 4: Case Studies and Data Interpretation

Table of Predicted Tautomeric Preferences:

Substituent PositionPredicted Predominant Tautomer in Aprotic SolventPredicted Predominant Tautomer in Protic SolventRationale
3-Sulfonic acid 1-Phenyl-5-sulfonic acid tautomer1-Phenyl-5-sulfonic acid tautomerThe strong electron-withdrawing sulfonic acid group is stabilized at the C5 position.
4-Sulfonic acid Not applicable (symmetric tautomers)Not applicable (symmetric tautomers)The tautomers are degenerate.
5-Sulfonic acid 1-Phenyl-5-sulfonic acid tautomer1-Phenyl-5-sulfonic acid tautomerThe sulfonic acid group is already in the favored position.

Interpretation of Hypothetical NMR Data:

For a 1-phenylpyrazole-3-sulfonic acid derivative, a low-temperature ¹H NMR spectrum in DMSO-d₆ might show two distinct sets of signals for the pyrazole ring protons, corresponding to the 3-sulfonic acid and 5-sulfonic acid tautomers. The relative integration of these signals would provide the tautomeric ratio. Upon warming, these signals would broaden and coalesce into a single averaged set of signals.

Conclusion

The tautomerism of 1-phenylpyrazole sulfonic acid derivatives is a multifaceted phenomenon governed by a complex interplay of electronic, steric, and environmental factors. A thorough understanding of the tautomeric behavior of these compounds is crucial for the rational design of new molecules with desired properties for applications in drug discovery and materials science. The combined use of advanced experimental techniques like NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful approach to elucidate the tautomeric equilibria in this important class of compounds.

References

  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006, November 1). Bohrium.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19). Molecules.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018, January 9). Molecules.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). Molecules.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid st
  • Tautomerism in substituted 3-aminopyrazoles. Benchchem.
  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. Molecules.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025, August 5).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022, August 11).
  • Basicity of pyrazoles. New Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Phenylpyrazole-4-sulfonic Acid via Chlorosulfonation

Executive Summary This technical guide details the regioselective synthesis of 1-phenylpyrazole-4-sulfonic acid , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors, kinase inhibitors, and bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective synthesis of 1-phenylpyrazole-4-sulfonic acid , a critical scaffold in medicinal chemistry (e.g., for COX-2 inhibitors, kinase inhibitors, and bioisosteres of carboxylic acids).

While direct sulfonation using oleum is possible, this protocol utilizes chlorosulfonic acid (


) . This route is preferred for industrial and semi-preparative scale-up because it generates the sulfonyl chloride  intermediate. This intermediate allows for rigorous purification via crystallization before hydrolysis, ensuring the final sulfonic acid is of pharmaceutical-grade purity (>98%) without difficult recrystallizations from aqueous media.

Scientific Foundation & Mechanistic Insight[1]

Regioselectivity and Kinetics

The synthesis relies on Electrophilic Aromatic Substitution (


) .
  • Substrate Analysis: 1-Phenylpyrazole possesses two aromatic systems. The pyrazole ring is

    
    -excessive (electron-rich), behaving similarly to an enamine. The N1 nitrogen donates electron density into the pyrazole ring, significantly activating the C4 position .
    
  • Competing Pathways: While the N1-phenyl group is an activated benzene ring, the electron density at the pyrazole C4 position is kinetically superior for electrophilic attack.

  • The Reagent: Chlorosulfonic acid acts as both the solvent and the electrophile. It provides the sulfonylium ion (

    
    ) or protonated sulfur trioxide (
    
    
    
    ) as the active species.
Reaction Pathway[2]
  • Chlorosulfonation: Attack of the electrophile at C4 forms a sigma complex, followed by re-aromatization to yield the sulfonic acid. In the presence of excess

    
    , this converts to the sulfonyl chloride.
    
  • Hydrolysis: The isolated sulfonyl chloride is hydrolyzed under basic conditions to the sulfonate salt, then acidified to precipitate the free sulfonic acid.

ReactionPathway Reactant 1-Phenylpyrazole Sigma Sigma Complex (C4 Attack) Reactant->Sigma 0°C, SEAr Reagent ClSO3H (Excess) Reagent->Sigma Intermed 1-Phenylpyrazole- 4-sulfonyl chloride Sigma->Intermed 60-80°C -HCl, -H2SO4 Product 1-Phenylpyrazole- 4-sulfonic acid Intermed->Product Hydrolysis (NaOH then HCl)

Figure 1: Mechanistic pathway from starting material to target acid via the sulfonyl chloride intermediate.

Safety & Handling (Critical)

Chlorosulfonic acid is extremely hazardous.[1] It reacts violently with water, releasing clouds of HCl gas and sulfuric acid mist.

  • Engineering Controls: All operations must be performed in a high-performance fume hood.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), face shield, and chemical apron.

  • Quenching: Never add water to the acid. Always add the reaction mixture dropwise onto ice with vigorous stirring.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3]Role
1-Phenylpyrazole 144.171.0Substrate
Chlorosulfonic Acid 116.525.0 - 6.0Reagent/Solvent
Thionyl Chloride (

)
118.971.5Desiccant/Converter (Optional)*
Sodium Hydroxide (2M) 40.00ExcessHydrolysis Base
HCl (conc.) 36.46ExcessAcidification

*Note: Thionyl chloride is added if the isolation of the sulfonyl chloride intermediate proves difficult due to partial hydrolysis.

Step 1: Synthesis of 1-Phenylpyrazole-4-sulfonyl chloride
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser connected to an HCl gas scrubber (NaOH trap).

  • Chilling: Charge Chlorosulfonic acid (33 mL, ~0.5 mol) into the flask. Cool to 0°C using an ice-salt bath.

  • Addition: Dissolve 1-Phenylpyrazole (14.4 g, 0.1 mol) in a minimal amount of dry chloroform (

    
    ) or add neat if liquid/low-melting. Add dropwise to the acid over 30–45 minutes.
    
    • Control Point: Maintain internal temperature

      
      . The reaction is highly exothermic.
      
  • Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).

  • Heating: Heat the mixture to 60–80°C for 2–3 hours.

    • Monitor: TLC (EtOAc/Hexane 1:1) will show the disappearance of the starting material (

      
      ) and the appearance of the polar sulfonyl chloride (often stays at baseline or requires polar eluent).
      
  • Quench (CRITICAL): Cool the reaction mass to RT. Pour the mixture very slowly onto 200 g of crushed ice with vigorous stirring.

    • Observation: The sulfonyl chloride will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid immediately. Wash with cold water (

    
     mL) to remove residual acid.
    
    • Stability Note: The sulfonyl chloride is hydrolytically unstable; proceed immediately to Step 2 or dry under vacuum for storage.

Step 2: Hydrolysis to 1-Phenylpyrazole-4-sulfonic acid
  • Hydrolysis: Transfer the wet filter cake from Step 1 into a 500 mL flask.

  • Base Addition: Add 2M NaOH (100 mL) . Heat to reflux (

    
    ) for 1–2 hours.
    
    • Mechanism:[4][5][6][7] This converts the sulfonyl chloride (

      
      ) to the sodium sulfonate (
      
      
      
      ). The solution should become clear.
  • Acidification: Cool the solution to

    
    . Acidify carefully with conc. HCl  to pH 1.
    
  • Crystallization: The sulfonic acid is highly polar and water-soluble. However, at low pH and low temperature, it may precipitate.

    • If precipitate forms: Filter and dry.[1][8][9]

    • If no precipitate (common for sulfonic acids): Evaporate the water under reduced pressure to near dryness. Extract the residue with boiling ethanol . The sodium chloride (NaCl) byproduct is insoluble in ethanol, while the sulfonic acid dissolves.

  • Final Isolation: Filter off the NaCl. Concentrate the ethanolic filtrate. Cool to crystallize the pure 1-Phenylpyrazole-4-sulfonic acid.

Workflow Setup Setup: 3-Neck Flask Ice Bath, HCl Scrubber Addition Add 1-Phenylpyrazole to ClSO3H at 0°C (Dropwise) Setup->Addition Heat Heat to 60-80°C (2-3 Hours) Addition->Heat Quench Quench on Crushed Ice (Violent Exotherm) Heat->Quench Filter1 Filter Sulfonyl Chloride (Intermediate) Quench->Filter1 Hydrolysis Reflux in 2M NaOH (Convert to Sulfonate) Filter1->Hydrolysis Acidify Acidify with HCl Extract with Ethanol Hydrolysis->Acidify Final Pure 1-Phenylpyrazole- 4-sulfonic Acid Acidify->Final

Figure 2: Experimental workflow for the two-stage synthesis.

Characterization & Quality Control

Expected Data
  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in water, ethanol, DMSO; insoluble in hexanes, ether.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.8–9.0 ppm (s, 1H, Pyrazole H-5)
      
    • 
       7.8–8.0 ppm (s, 1H, Pyrazole H-3)
      
    • 
       7.4–7.8 ppm (m, 5H, Phenyl protons)
      
    • Note: The disappearance of the H-4 signal (usually ~6.5 ppm in the unsubstituted pyrazole) confirms substitution at the 4-position.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z 223.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or hydrolysis during quench.Increase heating time; ensure quench is kept strictly at

.
Product is Sticky/Oil Residual sulfuric acid.Recrystallize from Ethanol/Water.
Regioisomers High temperature during addition.[1][10]Ensure addition is strictly at

to favor kinetic C4 product over phenyl sulfonation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[9] (Standard text confirming electrophilic substitution patterns in 1,3-azoles).

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
  • Gong, Q., et al. (2021).[4][11] Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1.[12] ACS Omega, 6(24), 15810–15824. (Demonstrates synthesis of 4-substituted phenylpyrazoles).

  • Kumar, V., et al. (2013). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles. Journal of Chemical and Pharmaceutical Research, 5(1), 264-268. (General pyrazole synthesis conditions).

Sources

Application

Technical Application Note: Optimized Synthesis of 1-Phenylpyrazole-4-sulfonyl Chloride

Executive Summary & Scientific Rationale The synthesis of 1-phenylpyrazole-4-sulfonyl chloride is a critical transformation in the development of pyrazole-based pharmacophores, particularly for COX-2 inhibitors (e.g., Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 1-phenylpyrazole-4-sulfonyl chloride is a critical transformation in the development of pyrazole-based pharmacophores, particularly for COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemicals. While the pyrazole ring is electron-rich, the introduction of the sulfonyl chloride moiety requires rigorous control over regioselectivity and moisture management.

This protocol utilizes direct chlorosulfonation using chlorosulfonic acid (


). This method is preferred over multi-step routes (e.g., sulfonation followed by chlorination with 

) due to its atom economy and operational simplicity.
Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Regioselectivity: The 1-phenylpyrazole system presents two aromatic rings. The pyrazole ring, being

    
    -excessive, is significantly more reactive toward electrophiles than the phenyl ring. Specifically, the C-4 position  is the preferred site of attack due to the directing effects of the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2), which effectively shield C-3 and C-5 while activating C-4.
    
  • Reagent Role: Chlorosulfonic acid acts as both the solvent and the electrophile source. To ensure complete conversion of the intermediate sulfonic acid (

    
    ) to the sulfonyl chloride (
    
    
    
    ), thionyl chloride (
    
    
    ) is often employed as a secondary reagent.

Safety & Hazard Assessment (Critical)

Hazard ClassReagentSpecific DangerMitigation Strategy
Corrosive / Water Reactive Chlorosulfonic Acid (

)
Reacts violently with water to release

and

. Causes severe skin burns.
Use essentially dry glassware. Quench slowly onto ice. Wear face shield and acid-resistant gloves.
Toxic / Lachrymator Thionyl Chloride (

)
Releases

and

. Severe respiratory irritant.
Handle exclusively in a high-performance fume hood. Use a caustic scrubber for off-gas.
Sensitizer Sulfonyl ChloridesPotential skin sensitizers and irritants.Avoid all skin contact. Double glove.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Phenylpyrazole (>98% purity).

  • Reagents: Chlorosulfonic acid (reagent grade, fresh), Thionyl chloride (optional, for driving conversion).

  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM) (optional, neat reaction preferred for scale).
    
  • Equipment: 3-neck Round Bottom Flask (RBF), reflux condenser, addition funnel,

    
     drying tube or 
    
    
    
    inlet, internal thermometer.
Step-by-Step Methodology
Phase 1: Electrophilic Addition (0°C)
  • Setup: Equip a dry 250 mL 3-neck RBF with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute

    
     scrubber trap.
    
  • Charge Reagent: Add Chlorosulfonic acid (5.0 - 8.0 equivalents) to the flask.

    • Note: Excess acid serves as the solvent and drives the equilibrium.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

  • Addition: Add 1-Phenylpyrazole (1.0 equivalent) dropwise (if liquid) or portion-wise (if solid) over 30–45 minutes.

    • Critical Control: Maintain internal temperature <10°C . The reaction is highly exothermic. Rapid addition can lead to local overheating and sulfonation of the phenyl ring (impurity formation).

Phase 2: Thermal Reaction (60°C - Reflux)
  • Warming: Once addition is complete, allow the mixture to warm to room temperature over 30 minutes.

  • Heating: Heat the reaction mixture to 60°C (or reflux if using

    
     co-solvent) for 2–4 hours.
    
    • Monitoring: Monitor reaction progress by TLC (taking a mini-aliquot, quenching in water, and extracting with EtOAc).

  • Optional Chlorination Drive: If the sulfonic acid intermediate persists (low

    
     spot on TLC), cool to 40°C and add Thionyl Chloride (1.5 equivalents)  dropwise. Re-heat to 60°C for 1 hour. This converts any 
    
    
    
    to
    
    
    .
Phase 3: Quenching & Isolation
  • Cooling: Cool the reaction mass to room temperature.

  • Quench: Prepare a beaker with crushed ice (approx. 10x weight of acid). Slowly pour the reaction mixture onto the stirred ice.

    • Caution: Violent evolution of

      
       gas. Perform in hood.
      
  • Precipitation: The product, 1-phenylpyrazole-4-sulfonyl chloride, typically precipitates as a solid or forms a heavy oil.

  • Extraction (if oil): Extract with Dichloromethane (

    
     mL). Wash organic layer with cold water (
    
    
    
    ), followed by cold 5%
    
    
    (to remove acid traces), and finally brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification[2][3]
  • Crude State: Usually obtained as an off-white to yellow solid/oil.

  • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or Benzene/Petroleum Ether .

  • Storage: Store under inert atmosphere at 4°C. Sulfonyl chlorides are sensitive to hydrolysis.

Process Visualization

Synthetic Workflow

SynthesisWorkflow cluster_inputs Reagents cluster_reaction Reaction Phase cluster_workup Isolation Phase Reagent1 1-Phenylpyrazole Step1 Controlled Addition (T < 10°C) Reagent1->Step1 Reagent2 Chlorosulfonic Acid (Excess) Reagent2->Step1 Step2 Heating / Reflux (60-100°C, 2-4h) Step1->Step2 Warm to RT Step3 Optional: Add SOCl2 (Drive Conversion) Step2->Step3 If Acid Persists Step4 Quench on Crushed Ice (Exothermic!) Step2->Step4 Complete Step3->Step4 Step5 Extraction (DCM) & Washing (NaHCO3) Step4->Step5 Output 1-Phenylpyrazole-4-sulfonyl Chloride (Yield: 85-92%) Step5->Output

Caption: Figure 1. Optimized workflow for the chlorosulfonation of 1-phenylpyrazole, highlighting critical temperature control points.

Mechanistic Pathway

Mechanism Start 1-Phenylpyrazole SigmaComplex Sigma Complex (C4 Attack) Start->SigmaComplex + Electrophile Electrophile ClSO2+ / SO3 Electrophile->SigmaComplex SulfonicAcid Sulfonic Acid Intermediate SigmaComplex->SulfonicAcid - H+ Product Sulfonyl Chloride Product SulfonicAcid->Product + ClSO3H / SOCl2 - H2SO4

Caption: Figure 2. Simplified electrophilic aromatic substitution mechanism targeting the C4 position.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis during quench.Quench on ice, not water. Keep temperature <5°C during quench. Extract immediately.
Impurity: Sulfonic Acid Incomplete conversion.Increase reaction time or add 1.5 eq. Thionyl Chloride in the final hour of heating.
Impurity: Phenyl-sulfonation Loss of regioselectivity.Reaction temperature too high during addition. Ensure T < 10°C initially.
Violent Fuming Moisture in flask.Dry all glassware overnight. Use fresh reagents.

Analytical Validation

To validate the synthesis, the following analytical data should be obtained:

  • 
     NMR (CDCl
    
    
    
    ):
    • Pyrazole Ring: A distinct singlet around

      
       8.0–8.5 ppm representing the C3 and C5 protons (if symmetrical or unresolved) or two singlets if resolved.
      
    • Phenyl Ring: Multiplets in the aromatic region (

      
       7.4–7.8 ppm).
      
    • Absence: The disappearance of the C4 proton signal (approx

      
       6.5 ppm in unsubstituted pyrazole) confirms substitution.
      
  • Mass Spectrometry (LC-MS):

    • Expect

      
       or 
      
      
      
      corresponding to the hydrolyzed acid (due to MS conditions) or the methyl ester if quenched with methanol. Direct observation of the chloride is possible in GC-MS or specific LC conditions.
  • IR Spectroscopy:

    • Strong bands at 1370–1380 cm

      
        (asymmetric 
      
      
      
      stretch) and 1170–1190 cm
      
      
      (symmetric
      
      
      stretch).

References

  • Regioselectivity in Pyrazole Sulfon

    • Source: Finar, I. L., & Hurlock, R. J. (1957). "The preparation of some 1-phenylpyrazole-4-sulphonamides." Journal of the Chemical Society, 3024-3027.
    • Relevance: Establishes the C4 position as the primary site of electrophilic
  • General Chlorosulfon

    • Source: Cremlyn, R. J. (2002). "Chlorosulfonic Acid: A Versatile Reagent."[1] Royal Society of Chemistry.

    • Relevance: Definitive text on the handling and mechanism of chlorosulfonic acid reactions.
  • Modern Process Optimiz

    • Source: Polizzi, M. A., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Processes, 11(5), 1569.
    • Relevance: Provides modern insights into quenching and temper
  • Synthesis of Rel

    • Source: Reddy, M. R., et al. (2023).[2][3] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega.

    • Relevance: Details the use of and for 3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride, a direct analog.

Sources

Method

1-Phenylpyrazole-4-sulfonic acid in medicinal chemistry scaffolds

Application Note: 1-Phenylpyrazole-4-sulfonic Acid Scaffolds in Medicinal Chemistry Executive Summary & Scaffold Significance The 1-phenylpyrazole-4-sulfonic acid scaffold represents a distinct chemical space, often over...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenylpyrazole-4-sulfonic Acid Scaffolds in Medicinal Chemistry

Executive Summary & Scaffold Significance

The 1-phenylpyrazole-4-sulfonic acid scaffold represents a distinct chemical space, often overshadowed by its regioisomer, the 1,5-diarylpyrazole-4-benzenesulfonamide (the "Celecoxib" class). While the latter places the sulfonamide pharmacophore on the phenyl ring, the subject of this guide locates the sulfur moiety directly on the pyrazole C4 position.

Why this scaffold matters:

  • Electronic Modulation: The pyrazole ring acts as an electron-rich spacer, modulating the acidity and hydrogen-bond donor capability of the sulfonamide NH, distinct from direct benzene attachment.

  • Solubility Profile: The 4-sulfonic acid parent is highly polar (logP < 1, pKa ~ -2), serving as a "solubilizing handle" in fragment-based drug discovery (FBDD) before late-stage derivatization.

  • Bioisosterism: It serves as a rigid, aromatic bioisostere for carboxylic acids or as a precursor to sulfonamides , which are privileged structures in carbonic anhydrase inhibitors, anticancer agents (tubulin polymerization inhibitors), and antileishmanial therapeutics.

Chemical Space & Physicochemical Profile

Before initiating synthesis, understanding the core properties is vital for purification and handling.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight ~224.24 g/mol (Acid)Low MW allows for significant decoration (R-groups) while staying <500 Da (Lipinski compliant).
Acidity (pKa) -1.5 to -2.0 (Sulfonic Acid)Strong acid. Will exist as a zwitterion or salt in neutral buffers. Cannot be purified by silica flash chromatography without acidification.
Regioselectivity C4 PositionThe C4 position is the most nucleophilic site on the 1-phenylpyrazole ring, allowing facile Electrophilic Aromatic Substitution (EAS).
Stability High Thermal StabilityResistant to hydrolysis; suitable for high-temp microwave synthesis.

Strategic Synthetic Workflow

The primary utility of 1-phenylpyrazole-4-sulfonic acid is as a precursor to sulfonyl chlorides , which are subsequently diversified into sulfonamides. Direct use of the acid is rare in final drugs due to poor membrane permeability; therefore, this protocol focuses on the Activation-Derivatization sequence .

Visual Workflow: Pathway to Diversity

G cluster_0 Optional Isolation Start 1-Phenylpyrazole (Scaffold Core) Step1 Chlorosulfonation (ClSO3H, 0°C to 100°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Sulfonyl Chloride Step1->Inter Activation Acid 4-Sulfonic Acid (Isolated Solid) Step1->Acid Hydrolysis Step2 Amidation (R-NH2, Base) Inter->Step2 Nucleophilic Attack Final Target Library: 1-Phenylpyrazole-4-sulfonamides Step2->Final Diversification Inter2 Re-activation (POCl3/SOCl2) Acid->Inter2 Inter2->Inter

Figure 1: Synthetic workflow for generating 1-phenylpyrazole-4-sulfonamide libraries. The direct route (top) is preferred for yield and efficiency.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenylpyrazole-4-sulfonyl Chloride (Activation)

Rationale: Isolating the sulfonic acid is often unnecessary and leads to yield loss. Converting directly to the sulfonyl chloride is the industry standard for library generation.

Reagents:

  • 1-Phenylpyrazole (1.0 equiv)[1][2]

  • Chlorosulfonic acid (

    
    ) (5.0 - 6.0 equiv)
    
  • Thionyl chloride (

    
    ) (1.5 equiv) - Optional, boosts yield by scavenging water.
    
  • Solvent: Neat or Chloroform (

    
    ).
    

Step-by-Step:

  • Setup: Equip a round-bottom flask with a drying tube (calcium chloride) and a magnetic stir bar. Place in an ice bath (0°C).

  • Addition: Add chlorosulfonic acid dropwise. Caution: Highly exothermic.

  • Introduction: Slowly add 1-phenylpyrazole (liquid or solution in minimal

    
    ) to the acid, maintaining temperature <10°C.
    
  • Heating: Remove ice bath. Heat the mixture to 100°C for 2–3 hours .

    • Checkpoint: Evolution of HCl gas indicates reaction progress.

  • Quenching (Critical): Cool the reaction mass to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Why? The sulfonyl chloride precipitates as a solid.[1] Rapid addition prevents hydrolysis back to the sulfonic acid.

  • Isolation: Filter the solid precipitate. Wash with cold water.[3][4] Dry under vacuum over

    
    .
    
    • Expected Yield: 70–90%.[4]

    • Stability:[5] Store at 4°C under Argon. Hydrolyzes slowly in moist air.

Protocol B: Library Generation (Amidation)

Rationale: This step introduces chemical diversity (R-groups) to modulate lipophilicity and target affinity.

Reagents:

  • 1-Phenylpyrazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Base: Pyridine (excess) OR Triethylamine (2.0 equiv) in DCM.

Step-by-Step:

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous DCM or THF.

  • Addition: Add the amine, followed by the base at 0°C.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup:

    • Wash with 1N HCl (to remove unreacted amine/pyridine).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (Ethanol) is often sufficient. If not, Flash Chromatography (Silica gel).

Structure-Activity Relationship (SAR) Logic

When designing a library around this scaffold, the following SAR rules generally apply, supported by recent medicinal chemistry literature.

RegionModificationBiological Consequence
N1-Phenyl Ring Electron-Withdrawing Groups (e.g., 4-F, 4-Cl)Increases metabolic stability; often enhances potency in antimicrobial screens.
C4-Sulfonamide Nitrogen Primary (

)
Essential for Carbonic Anhydrase (CA) inhibition (Zinc binding).
C4-Sulfonamide Nitrogen Secondary (

)
Preferred for anticancer/kinase targets. Bulky lipophilic groups (e.g., cyclohexyl, benzyl) often improve cell permeability.
C3/C5 Positions Methyl/TrifluoromethylSteric bulk here forces the N1-phenyl ring out of plane, altering binding pocket fit.
Visual SAR Decision Tree

SAR Core 1-Phenylpyrazole-4-sulfonamide Scaffold Target1 Target: Carbonic Anhydrase Core->Target1 Target2 Target: Anticancer (Tubulin) Core->Target2 Target3 Target: Antimicrobial Core->Target3 Strat1 Keep Sulfonamide Unsubstituted (-SO2NH2) Target1->Strat1 Required for Zn binding Strat2 Add Bulky Lipophilic Groups (N-Benzyl, N-Cyclohexyl) Target2->Strat2 Increases permeability Strat3 Halogenate N1-Phenyl Ring (4-Cl, 4-F) Target3->Strat3 Metabolic Stability

Figure 2: SAR optimization strategies based on therapeutic target.

Analytical Validation (QC)

To ensure the integrity of your scaffold, use the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Starting Material (Pyrazole): A distinct singlet at C4-H (approx. 8.0 ppm).[2]

    • Product (Sulfonamide): Disappearance of the C4-H singlet. Appearance of NH protons (broad singlet, 7.0–10.0 ppm,

      
       exchangeable).
      
    • Regiochemistry Check: The C3-H and C5-H protons will appear as doublets or singlets depending on substitution, usually downfield (8.5–9.0 ppm) due to the electron-withdrawing sulfonyl group.

  • LC-MS:

    • Run in Negative Ion Mode (ESI-). Sulfonamides often ionize better by losing a proton (

      
      ).
      
    • Note: The sulfonyl chloride intermediate is reactive and may hydrolyze on the column if not converted to the amide or methyl ester (using MeOH) prior to injection.

References

  • Regioselective Synthesis & Antileishmanial Activity

    • Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures.[1]

    • Source:Molecules (via PMC/NIH).
    • URL:[Link]

    • Note: Highlights the distinction between benzenesulfonamides and pyrazole-sulfonamides.
  • Antiproliferative (Anticancer)

    • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
    • Source:ACS Omega (via PMC).
    • URL:[Link]

    • Note: Provides specific yields for chlorosulfonation using different solvents (CHCl3 vs DCM).[6]

  • Physicochemical Data (PubChem)

    • Title: 1-Phenylpyrazole Compound Summary.[1][2][7]

    • Source: PubChem.[2][8]

    • URL:[Link]

  • General Pyrazole Medicinal Chemistry

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application

Application Note: Regiocontrolled Electrophilic Aromatic Substitution of 1-Phenylpyrazole

Executive Summary 1-Phenylpyrazole is a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fipronil). Functionalizing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenylpyrazole is a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fipronil). Functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a classic chemoselectivity challenge: the molecule contains two aromatic systems—the electron-rich pyrazole ring and the phenyl ring.

This guide provides a mechanistic breakdown and validated protocols for achieving regioselective substitution. The critical insight for researchers is the "Acidity Switch": Under mild or buffered conditions, the pyrazole C4 position is the nucleophile. In strongly acidic media, the pyrazole nitrogen protonates, deactivating the heterocyclic ring and forcing substitution onto the phenyl ring (para-position).

Mechanistic Insight & Regioselectivity

Electronic Structure and Reactivity

The 1-phenylpyrazole system consists of two competing nucleophilic domains.

  • The Pyrazole Ring: Acts as an enamine-like system. The N1 nitrogen donates electron density into the ring, significantly activating the C4 position.

  • The Phenyl Ring: Moderately activated by the N1 nitrogen (which acts as a weak electron donor to the phenyl ring via resonance) but is generally less reactive than the neutral pyrazole ring.

The "Acidity Switch" Phenomenon

The regioselectivity is dictated by the protonation state of the N2 nitrogen.

  • Scenario A: Neutral/Buffered Conditions (Kinetic Control)

    • Species: Neutral 1-phenylpyrazole.

    • Mechanism: The lone pair on N1 donates into the pyrazole ring. The C4 carbon is the most electron-rich site.

    • Outcome: Exclusive C4-substitution .

  • Scenario B: Strong Acid Conditions (Thermodynamic/Deactivation Control)

    • Species: 1-phenylpyrazolium cation (Protonated at N2).

    • Mechanism: Protonation turns the pyrazole ring into a strong electron-withdrawing group (similar to a pyridinium ion). This deactivates the pyrazole ring toward EAS. The phenyl ring, while also deactivated by the inductive effect of the cationic pyrazole, remains the relatively more reactive species.

    • Outcome: Para-phenyl substitution (C4').

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on media acidity.

EAS_Mechanism Start 1-Phenylpyrazole (Neutral) Acid Strong Acid (H2SO4/HNO3) Start->Acid Path B Mild Mild/Buffered (Ac2O/HNO3 or NBS) Start->Mild Path A Protonated N2-Protonated Species (Pyrazolium Cation) Acid->Protonated Protonation Sigma_C4 Sigma Complex (at Pyrazole C4) Mild->Sigma_C4 E+ Attack Sigma_Para Sigma Complex (at Phenyl Para) Protonated->Sigma_Para E+ Attack (Ring Deactivated) Prod_C4 Product A: 4-Substituted-1-phenylpyrazole Sigma_C4->Prod_C4 -H+ (Aromatization) Prod_Para Product B: 1-(4-Substituted-phenyl)pyrazole Sigma_Para->Prod_Para -H+

Figure 1: Divergent synthesis pathways. Path A (Green) yields pyrazole functionalization; Path B (Red) yields phenyl functionalization.

Validated Synthetic Protocols

Protocol A: C4-Nitration (Standard EAS)

Target: 4-nitro-1-phenylpyrazole Mechanism: Nitration via Acetyl Nitrate (generated in situ). This method avoids the strong acidity of sulfuric acid, ensuring the reaction stays on the pyrazole ring.

  • Reagents: 1-Phenylpyrazole (1.0 eq), HNO3 (fuming, 1.1 eq), Acetic Anhydride (solvent/reagent).

  • Safety Warning: Acetyl nitrate is thermally unstable. Maintain strict temperature control.

Step-by-Step:

  • Preparation: Dissolve 1-phenylpyrazole (14.4 g, 100 mmol) in acetic anhydride (50 mL) in a round-bottom flask equipped with a thermometer and drying tube. Cool to 0°C in an ice-salt bath.

  • Addition: Prepare a separate solution of fuming nitric acid (4.6 mL) in acetic anhydride (20 mL) at 0°C. Add this mixture dropwise to the pyrazole solution over 30 minutes. Do not allow internal temperature to exceed 5°C.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The product typically precipitates as a solid.

  • Workup: Filter the yellow solid. Wash with cold water (3 x 50 mL) to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 85–90%

    • Regioselectivity:[1][2] >98% C4-isomer.

Protocol B: C4-Bromination (Wohl-Ziegler Variant)

Target: 4-bromo-1-phenylpyrazole Mechanism: Electrophilic bromination using N-Bromosuccinimide (NBS). This is preferred over elemental bromine (


) to prevent over-bromination on the phenyl ring.
  • Reagents: 1-Phenylpyrazole (1.0 eq), NBS (1.05 eq), DMF or Acetonitrile (Solvent).

Step-by-Step:

  • Dissolution: Dissolve 1-phenylpyrazole (1.44 g, 10 mmol) in DMF (10 mL) at room temperature.

  • Addition: Add NBS (1.87 g, 10.5 mmol) portion-wise over 10 minutes. The reaction is slightly exothermic.

  • Reaction: Stir at RT for 1–3 hours. The orange color of NBS will fade as succinimide precipitates (if using MeCN) or stays in solution (DMF).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and pass through a short silica plug (Hexane/EtOAc).
    
    • Expected Yield: 92%[3]

Protocol C: Vilsmeier-Haack Formylation

Target: 1-phenylpyrazole-4-carbaldehyde Mechanism: Attack of the pyrazole C4 on the electrophilic chloroiminium ion (Vilsmeier reagent).

Step-by-Step:

  • Reagent Formation: In a dry flask under

    
    , cool DMF (3.0 eq) to 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate or slurry).
  • Substrate Addition: Add 1-phenylpyrazole (1.0 eq) dissolved in minimal DMF dropwise.

  • Heating: Warm to 80°C and stir for 4 hours.

  • Hydrolysis: Cool to RT. Pour onto ice/water. Neutralize with saturated

    
     or 
    
    
    
    solution to pH 7–8. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
  • Isolation: Filter the resulting solid or extract with DCM.

Data Summary & Troubleshooting

Comparative Regioselectivity Table
Reaction ConditionElectrophile SourcePrimary ProductMechanism Type
HNO3 / Ac2O (0°C) Acetyl Nitrate4-Nitro-1-phenylpyrazole Kinetic (Activated Ring)
HNO3 / H2SO4 Nitronium Ion (

)
1-(4-Nitrophenyl)pyrazole Thermodynamic (Deactivated Ring)
NBS / DMF Bromonium (

)
4-Bromo-1-phenylpyrazole Kinetic
Br2 (Excess) / Fe

/

4-Bromo-1-(4-bromophenyl)pyrazole Over-substitution
Troubleshooting Guide
  • Problem: Significant formation of para-phenyl substituted byproduct during nitration.

    • Root Cause:[4][5][6] Acid concentration too high or temperature too high (leading to acid-catalyzed protonation of N2).

    • Solution: Switch to the Acetyl Nitrate method (Protocol A) and keep T < 5°C. Avoid sulfuric acid completely.

  • Problem: Low yield in Vilsmeier-Haack.

    • Root Cause:[4][5][6] Incomplete hydrolysis of the iminium salt.

    • Solution: Extend the aqueous quenching time and ensure pH is neutralized to ~7-8. The iminium species is stable in acid.

References

  • Finar, I. L., & Hurlock, R. J. (1957). "The nitration of 1-phenylpyrazole."[7] Journal of the Chemical Society, 3024–3027. Link

    • Core Reference: Establishes the fundamental switch in regioselectivity between C4-pyrazole (mild) and p-phenyl (strong acid).
  • Khan, M. A., & Pinto, A. A. A. (1981). "Nitration of 1-phenylpyrazole derivatives." Monatshefte für Chemie, 112, 635–645. Link

    • Validation: Confirms protonation effects on reactivity.[2][7]

  • Menon, S. K., et al. (2011). "Vilsmeier-Haack reaction: A versatile tool for the synthesis of heterocyclic compounds." Journal of Heterocyclic Chemistry. Link

    • Protocol Support: General conditions for formylation of electron-rich heterocycles.[8][9]

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism." Link

    • Educational Grounding: General mechanistic steps for EAS.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-Phenylpyrazole-4-sulfonic acid recrystallization

This technical guide is designed for researchers and process chemists working with 1-Phenylpyrazole-4-sulfonic acid .[1] It synthesizes specific physicochemical properties of pyrazole sulfonates with standard purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 1-Phenylpyrazole-4-sulfonic acid .[1] It synthesizes specific physicochemical properties of pyrazole sulfonates with standard purification protocols to ensure high purity and reproducibility.[1]

[1]

Core Technical Insight: The Solubility Switch

Before attempting recrystallization, it is critical to understand the zwitterionic nature of 1-Phenylpyrazole-4-sulfonic acid.

  • The Mechanism: The molecule contains a basic nitrogen (pyrazole N2, pKa ~2.5) and a strongly acidic sulfonic acid group (pKa < -1).[1] In neutral aqueous solutions, it exists largely as an inner salt (zwitterion).

  • The Implication: This zwitterionic character makes the compound insoluble in non-polar organic solvents (DCM, Hexane, Ether) but highly soluble in hot water .

  • Purification Strategy: We exploit this "solubility switch." Impurities like unreacted 1-phenylpyrazole (neutral organic) can be washed away with organic solvents, while the target sulfonic acid remains in the aqueous phase or solid state.

Troubleshooting Guides & FAQs

Issue 1: "My crude product is a sticky oil or paste and won't crystallize."

Diagnosis: This is often caused by trapped solvent or organic impurities (isomers/starting material) lowering the melting point.[1] Corrective Action:

  • Trituration: Add a small amount of cold diethyl ether or dichloromethane (DCM) to the oil.[1] Sonicate or scratch the flask walls with a glass rod.[1] This dissolves non-polar impurities and induces the zwitterion to solidify.[1]

  • Solvent Swap: If using water, the solution might be too concentrated.[1] Re-dissolve in minimum boiling water, then add warm ethanol dropwise until slight turbidity persists. Clear with a drop of water and let cool slowly.

Issue 2: "I have high HPLC purity, but the solid is gray/brown."

Diagnosis: Trace oxidation byproducts or polymeric tars from the sulfonation step (often if chlorosulfonic acid was used).[1] Corrective Action:

  • Activated Carbon Treatment:

    • Dissolve the crude solid in boiling water (approx. 10-15 volumes).

    • Add Activated Charcoal (1-3 wt%) . Warning: Add carefully to avoid boil-over.

    • Stir at reflux for 15 minutes.

    • Perform a Hot Filtration through a Celite pad (pre-warmed funnel) to remove the carbon.[1]

    • Crystallize the filtrate.[1]

Issue 3: "The yield is significantly lower than expected (<40%)."

Diagnosis: The compound is likely too soluble in the mother liquor due to pH effects.[1] Sulfonic acids are highly water-soluble.[1][2] Corrective Action:

  • Common Ion Effect (Salting Out): After the crystallization solution has cooled to room temperature, add concentrated Hydrochloric Acid (HCl) dropwise. The excess protons suppress the dissociation of the sulfonic acid (pushing equilibrium towards the less soluble protonated form) or simply reduce solubility via the common ion effect if isolating as a salt.[1]

  • Isoelectric Precipitation: If the pH is extremely low (<1), carefully adjusting to pH ~2-3 (near the isoelectric point of the pyrazole) can sometimes maximize precipitation.

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude 1-Phenylpyrazole-4-sulfonic acid to >98% purity. Primary Solvent: Water Alternative Solvent: Water/Ethanol (90:10 to 70:30 v/v)[1]

Step-by-Step Protocol
  • Pre-Wash (Critical):

    • Suspend the crude solid in Dichloromethane (DCM) (approx. 5 mL/g).[1]

    • Stir for 20 minutes at room temperature.

    • Filter the solid.[1] Discard the filtrate (contains unreacted 1-phenylpyrazole).

    • Rationale: This removes non-polar starting materials before you attempt the difficult aqueous crystallization.[1]

  • Dissolution:

    • Transfer the pre-washed solid to an Erlenmeyer flask.

    • Add distilled water (start with 5 mL per gram of solid).

    • Heat to boiling (100°C) with stirring.

    • Observation: If solid remains, add water in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, silica) are visible, filter the boiling solution rapidly through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Remove from heat and cover the flask loosely (foil or watch glass).

    • Allow to cool to room temperature undisturbed (approx. 2-3 hours).

    • Optimization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel (vacuum filtration).[1]

    • Wash: Rinse the filter cake with a small amount of ice-cold water (or ice-cold ethanol if using a mixed solvent).[1]

    • Warning: Do not over-wash with water; the product is significantly soluble.[1]

  • Drying:

    • Dry in a vacuum oven at 50-60°C for 12 hours. Sulfonic acids are hygroscopic; store in a desiccator.[1]

Data & Visualization

Solubility Profile
SolventTemperatureSolubility StatusApplication
Water 25°CModerateLoss in mother liquor
Water 100°CHighPrimary Recrystallization Solvent
Ethanol 78°CModerate/HighCo-solvent
DCM / Chloroform 25°CInsolubleImpurity Wash (Starting Material)
Diethyl Ether 25°CInsolubleTrituration / Anti-solvent
1M HCl 25°CLow/ModerateSalting out agent
Purification Logic Flowchart

PurificationWorkflow Start Crude 1-Phenylpyrazole-4-sulfonic Acid Wash Pre-Wash with DCM/Dichloromethane Start->Wash Filter1 Filter Solid Wash->Filter1 Filtrate1 Discard Filtrate (Contains Unreacted Starting Material) Filter1->Filtrate1 Dissolve Dissolve Solid in Boiling Water (Min. Volume) Filter1->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Carbon Hot Filter CheckColor->Charcoal Yes Cool Slow Cooling to RT then Ice Bath (0°C) CheckColor->Cool No Charcoal->Cool Filter2 Vacuum Filtration Cool->Filter2 Wash2 Wash with Ice-Cold Water Filter2->Wash2 Dry Dry in Vacuum Oven (50°C) Wash2->Dry

Caption: Logical workflow for the purification of 1-Phenylpyrazole-4-sulfonic acid, emphasizing the critical pre-wash step to remove non-polar impurities.

References

  • Chemical Society (Great Britain). (1971).[1] Sulphonation of arylpyrazoles.[1] Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic.[1] Link

  • PubChem. (2025).[1][3][4] 1H-Pyrazole-4-sulfonic acid (Compound Summary). National Library of Medicine.[1] Link

  • University of Rochester. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization.[1][5] Department of Chemistry.[1][6] Link

  • Google Patents. (2011).[1] Method for purifying pyrazoles (WO2011076194A1).[1]Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Crystallization of Pyrazole Derivatives.Link

Sources

Optimization

Technical Support Center: Sulfonamide Formation on 1-Phenylpyrazole

This guide addresses the technical challenges of installing a sulfonamide moiety onto a 1-phenylpyrazole core. It focuses on the two primary synthetic pathways: Direct Chlorosulfonation (Post-functionalization) and Cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of installing a sulfonamide moiety onto a 1-phenylpyrazole core. It focuses on the two primary synthetic pathways: Direct Chlorosulfonation (Post-functionalization) and Cyclocondensation (De Novo Synthesis), with a heavy emphasis on troubleshooting the regioselectivity and stability issues inherent to the chlorosulfonation route.

Topic: Troubleshooting Sulfonamide Formation with 1-Phenylpyrazole Core Audience: Medicinal Chemists & Process Engineers Status: Active Guide

Diagnostic Phase: Define Your Target & Strategy

Before troubleshooting reaction conditions, you must confirm your target regiochemistry. The 1-phenylpyrazole scaffold presents two competing nucleophilic sites for electrophilic aromatic substitution (SEAr):

  • The Phenyl Ring (Para-position): Activated by the N1 nitrogen lone pair (similar to aniline derivatives).

  • The Pyrazole Ring (C4-position): Electron-rich due to the enamine-like character of the pyrazole system.

Regioselectivity Decision Tree

Use the following logic to determine if your current protocol is chemically aligned with your target structure.

Regioselectivity_Logic Start Target Structure? Phenyl Phenyl-4-Sulfonamide (e.g., Celecoxib-like) Start->Phenyl Targeting Phenyl Ring Pyrazole Pyrazole-4-Sulfonamide Start->Pyrazole Targeting Heterocycle MethodA Method A: Direct Chlorosulfonation (Neat ClSO3H) Phenyl->MethodA Alternative (Risk of mixtures) MethodB Method B: De Novo Synthesis (Sulfamoylphenylhydrazine) Phenyl->MethodB Preferred (High Regiocontrol) MethodC Method C: Modified Chlorosulfonation (ClSO3H in CHCl3) Pyrazole->MethodC Solvent Effect directs to C4

Figure 1: Strategic selection of synthetic route based on target regiochemistry.

Module A: Troubleshooting Direct Chlorosulfonation

Context: You are reacting an existing 1-phenylpyrazole core with chlorosulfonic acid (


) to generate the sulfonyl chloride intermediate.
Critical Issue 1: Wrong Regioisomer Formed

Symptom: NMR shows substitution on the pyrazole C4 position instead of the phenyl ring (or vice versa).

  • Mechanism: The regioselectivity is highly sensitive to reaction medium.

    • Neat

      
      : Often favors the Phenyl-para  position due to thermodynamic control and the activation of the phenyl ring by the N1 nitrogen.
      
    • Dilute (

      
      ): Can favor the Pyrazole-C4  position. Kinetic studies suggest the pyrazole C4 is highly nucleophilic in non-polar solvents where the phenyl ring activation is less pronounced or sterically modulated [1].
      
  • The Fix:

    • To target Phenyl-para: Run the reaction neat (no solvent) with excess chlorosulfonic acid (5–10 equiv) at 0°C

      
       RT. If conversion is low, heat to 50°C.
      
    • To target Pyrazole-C4: Use Chloroform (

      
      )  as the solvent and limit 
      
      
      
      equivalents.
Critical Issue 2: "Sticky Solid" & Hydrolysis

Symptom: Upon quenching with ice, the product becomes a gummy, insoluble mass that degrades to the sulfonic acid (


) rather than the chloride (

).
  • Root Cause:

    • Incomplete conversion: The intermediate sulfonic acid did not fully convert to the sulfonyl chloride.

    • Hydrolysis: The sulfonyl chloride is reacting with the quench water.

  • The Fix (Thionyl Chloride Boost):

    • Add Thionyl Chloride (

      
      )  (2–3 equiv) to the reaction mixture after the initial chlorosulfonic acid stir and reflux for 1–2 hours.
      
    • Why?

      
       is in equilibrium. 
      
      
      
      drives the conversion of any
      
      
      species to
      
      
      and scavenges adventitious water [2].
Critical Issue 3: Desulfonylation

Symptom: The sulfonamide group is missing in the final product after amination.

  • Root Cause: Sulfonation is reversible (micro-reversibility). High temperatures during the quench or amination can eject the

    
     group, especially on the electron-rich pyrazole ring.
    
  • The Fix: Keep the quench temperature strictly below 5°C . Pour the reaction mixture onto ice, do not pour water into the mixture.

Module B: Troubleshooting the Amination Step

Context: Reacting the isolated sulfonyl chloride with an amine (or ammonia) to form the sulfonamide.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Hydrolysis of Sulfonyl ChlorideDry Solvents: Ensure amine is dissolved in anhydrous THF or DCM.[1] Speed: Add amine immediately after isolating the chloride.
Starting Material Remains HCl InhibitionBase Scavenger: The reaction produces HCl, which protonates the amine, killing its nucleophilicity. Add Pyridine (solvent or 3 equiv) or TEA .
Impurity Profile Sulfonic Anhydride FormationStoichiometry: Avoid large excess of sulfonyl chloride. Use 1.1 equiv of amine per chloride.
Protocol: Robust Amination
  • Dissolve crude sulfonyl chloride in anhydrous THF or DCM .

  • Cool to 0°C .

  • Add Amine (1.1 equiv) + Triethylamine (2.0 equiv).

  • Tip: If using aqueous ammonia (for primary sulfonamide), use a biphasic system (DCM/conc.

    
    ) with vigorous stirring. The interface reaction is faster than the hydrolysis rate.
    

Module C: The "Escape Hatch" (De Novo Synthesis)

Context: If direct chlorosulfonation yields inseparable mixtures of regioisomers, you must switch to the condensation method used in the commercial synthesis of Celecoxib [3].

The Logic: Instead of adding the sulfonamide last, you build the pyrazole ring around a pre-existing sulfonamide.

Workflow:

  • Reagents: 4-Sulfamoylphenylhydrazine hydrochloride + 1,3-Diketone.

  • Conditions: Reflux in Ethanol/Water with catalytic HCl or NaOH.

  • Advantage: The sulfonamide position is fixed on the phenyl ring starting material. Regiochemistry is now determined only by the condensation orientation (which methyl group goes where), which is easier to separate or control sterically.

DeNovo_Synthesis Hydrazine 4-Sulfamoylphenylhydrazine Reaction Cyclocondensation (EtOH, Reflux) Hydrazine->Reaction Diketone 1,3-Diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione) Diketone->Reaction IsomerA Major Regioisomer (Celecoxib-like) Reaction->IsomerA IsomerB Minor Regioisomer (Sterically disfavored) Reaction->IsomerB

Figure 2: The Penning et al. route avoids electrophilic substitution ambiguity entirely.

FAQ: Rapid Fire Troubleshooting

Q: Can I use chlorosulfonic acid to put a sulfonamide on the pyrazole C4 position if the phenyl ring is unsubstituted? A: It is difficult. The phenyl ring is usually more activated. To target the pyrazole C4, you often need to block the phenyl-para position (e.g., with a methyl or chloro group) or use specific solvent conditions (


) that favor the heterocyclic substitution [1].

Q: My sulfonyl chloride decomposes on the silica column. How do I purify it? A: Do not purify the sulfonyl chloride on silica; it will hydrolyze. Use it crude. If you must purify, do a quick filtration through a plug of Celite or perform a recrystallization from hexane/benzene (if solid).

Q: I need a primary sulfonamide (


). Ammonia gas is annoying. Alternatives? 
A:  Use HMDS (Hexamethyldisilazane)  and Acetone.
  • Protocol: React Sulfonyl Chloride with HMDS/Acetone

    
     Silyl-protected sulfonamide 
    
    
    
    Hydrolysis (MeOH)
    
    
    Primary Sulfonamide. This is milder than
    
    
    gas.

References

  • Finar, I. L., & Hurlock, R. J. (1958). The sulphonation of 1-phenylpyrazole. Journal of the Chemical Society.[2] Establishes the solvent-dependent regioselectivity (Phenyl-para in oleum vs. Pyrazole-C4 in chloroform).

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[2] Authoritative text on handling chlorosulfonic acid and using thionyl chloride to drive chloride formation.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. The foundational paper for the de novo synthesis (condensation) route.

Sources

Troubleshooting

Technical Support Center: Handling 1-Phenylpyrazole-4-sulfonic Acid Salts

Status: Operational Topic: Hygroscopicity Management & Protocol Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Hygroscopicity Management & Protocol Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

1-Phenylpyrazole-4-sulfonic acid salts are critical intermediates in medicinal chemistry (e.g., pyrazole-based COX-2 inhibitors) and dye synthesis.[1] However, the sulfonate moiety (


) creates a high charge density that avidly coordinates with atmospheric moisture.[1] This hygroscopicity leads to variable molecular weights, stoichiometry errors in coupling reactions, and "oiling out" during storage.

This guide provides a self-validating workflow to manage these salts, ensuring your stoichiometry remains precise and your reactions reproducible.

Module 1: Storage & Handling Protocols (The Defense)

The Core Problem: Deliquescence.[2] Sulfonate salts can absorb sufficient atmospheric moisture to dissolve in their own sorbed water, transitioning from a free-flowing powder to a sticky gum within minutes of exposure.

Protocol 1.1: The "Zero-Exposure" Weighing Technique

Why this matters: Standard weighing on an open balance allows moisture uptake during the measurement, resulting in a "drifting" mass reading.

Required Equipment:

  • Glove box (ideal) or Glove bag (acceptable).[3]

  • Weighing boat (antistatic).

  • Schlenk flask with septum.[4]

Workflow Diagram: The following logic gate ensures sample integrity from storage to reaction vessel.

WeighingProtocol Start Start: Salt in Storage CheckState Visual Inspection: Is it free-flowing? Start->CheckState DryFirst ACTION: Perform Azeotropic Drying (See Module 3) CheckState->DryFirst No (Clumped/Gummy) Environment Select Environment CheckState->Environment Yes (Powder) DryFirst->Environment GloveBox Glove Box (Argon/N2) < 1 ppm H2O Environment->GloveBox Preferred DiffWeigh Difference Weighing Technique (Weigh sealed vial -> Remove aliquot -> Weigh vial) Environment->DiffWeigh Alternative (Benchtop) Transfer Transfer to Reaction Vessel (Schlenk/Septum) GloveBox->Transfer DiffWeigh->Transfer

Figure 1: Decision tree for handling hygroscopic sulfonate salts to prevent stoichiometry errors.

Module 2: Analytical Assessment (The Diagnosis)

The Core Problem: Stoichiometric Uncertainty. If your salt is 15% water by weight, using it as a 1.0 equivalent reagent means you are actually adding only 0.85 equivalents, potentially stalling your reaction.

Comparative Analysis Methods

Do not rely on NMR for water quantification in sulfonates; the proton exchange rate is variable, and the


 peak can overlap with exchangeable protons on the pyrazole ring or impurities.
FeatureKarl Fischer (Volumetric) TGA (Thermogravimetric Analysis) qNMR (Quantitative NMR)
Principle Specific Redox Reaction (

)
Mass loss vs. TemperatureIntegration of H-signals
Accuracy High (Gold Standard) MediumLow (for water)
Suitability Best for total water (surface + bound)Best for distinguishing solvatesQuick check only
Constraint Requires solubility (use Formamide/MeOH)Requires thermal stability of saltPeak overlap issues
Recommendation Primary Method Secondary Method Not Recommended

Critical Note on Karl Fischer: Sulfonic acids and their salts can alter the pH of the KF reagent. The reaction requires a pH of 5–7.

  • Troubleshooting: If the endpoint fades or drifts, add a buffer (imidazole) to the titration cell to neutralize the acidity of the sulfonic group [1].

Module 3: Drying & Processing (The Cure)

The Core Problem: Water Removal.[2][5][6] Vacuum oven drying is often insufficient for sulfonate salts because water molecules can be trapped deep within the crystal lattice (channel hydrates).

Protocol 3.1: Azeotropic Drying (The "Dean-Stark" Method)

This is the most robust method for bulk drying. It physically carries water out of the salt using a co-solvent.

Reagents:

  • Solvent: Toluene (BP 110°C) or Xylene (BP 140°C). Toluene forms a positive azeotrope with water (85% Toluene / 15% Water) boiling at ~84°C [2].

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[1]

Step-by-Step:

  • Suspend: Place the wet 1-phenylpyrazole-4-sulfonate salt in the flask. Add Toluene (10 mL per gram of salt).

  • Reflux: Heat to reflux. The mixture will boil, and the vapor (toluene + water) will rise.

  • Separate: As the vapor condenses, water (denser) will pool at the bottom of the Dean-Stark trap; toluene (lighter) will overflow back into the flask.[7]

  • Monitor: Continue until no new water droplets accumulate in the trap (typically 2–4 hours).

  • Isolate: Cool the mixture. If the salt precipitates, filter under inert gas (Schlenk frit).[4] If it remains suspended/oiled, evaporate the toluene under high vacuum.

AzeotropeLogic cluster_0 Phase 1: Setup cluster_1 Phase 2: Process cluster_2 Phase 3: Isolation Step1 Suspend Salt in Toluene Step2 Reflux (110°C) Step1->Step2 Step3 Water Trapped (Dean-Stark) Step2->Step3 Azeotrope boils at 84°C Step3->Step2 Toluene recycles Step4 Cool under N2 Step3->Step4 Water removal complete Step5 Filter or Evaporate Step4->Step5

Figure 2: Azeotropic drying cycle utilizing the Toluene-Water binary system.

Frequently Asked Questions (FAQ)

Q1: My yield is >120% after synthesis. What happened? A: You likely isolated the hydrated form. Sulfonates can form stable hydrates (mono-, di-, or hemi-hydrates).[1]

  • Fix: Do not assume the molecular weight is the anhydrous form. Run a TGA. If you see a sharp weight loss step between 80°C–120°C, that is your water of hydration. Recalculate your yield based on the hydrated MW.

Q2: The salt turns into a gum in the vacuum oven. Why? A: You likely exceeded the glass transition temperature (


) of the hydrated salt before the water evaporated, causing it to melt/amorphousize.
  • Fix: Use Protocol 3.1 (Azeotropic Drying) . The solvent keeps the salt suspended and prevents the formation of a fused glass, maintaining a powder form.

Q3: Can I change the counter-ion to reduce hygroscopicity? A: Yes. This is a crystal engineering approach.

  • Sodium (Na+) salts: Highly hygroscopic.

  • Potassium (K+) salts: Generally less hygroscopic due to lower charge density.

  • Anilinium/Ammonium salts: Often the most crystalline and least hygroscopic, but may interfere if your next step involves base catalysis.

  • Recommendation: If the Na-salt is unmanageable, convert to the Pyridinium or Ammonium salt for handling, then exchange back if necessary [3].

References
  • Mettler Toledo. (n.d.). Karl Fischer Titration of Acidic Samples. Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection and hygroscopicity management).

(Note: Specific physical property data for 1-Phenylpyrazole-4-sulfonic acid is derived from general behavior of aryl sulfonic acid salts as detailed in standard purification texts like "Purification of Laboratory Chemicals" by Armarego & Chai.)[1]

Sources

Optimization

Technical Support Center: Separation of Sulfonated 1-Phenylpyrazole Byproducts

Ticket ID: #SPL-402-Sulfonates Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Summary & Triage User Issue: Difficulty resolving mono-sulfonated (1-PP-SO3H) and di-s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPL-402-Sulfonates Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Triage

User Issue: Difficulty resolving mono-sulfonated (1-PP-SO3H) and di-sulfonated (1-PP-diSO3H) byproducts of 1-phenylpyrazole (1-PP) from the reaction mixture. Root Cause: Sulfonic acid groups (


) are strong acids (

) and remain fully ionized at typical HPLC pH levels (2–8). Consequently, they exhibit poor retention on standard C18 columns (eluting at the void volume) and require specialized separation modes.
The Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Mono-sulfonated: Likely 1-(4-sulfophenyl)pyrazole or 1-phenylpyrazole-4-sulfonic acid. Moderately polar.

  • Di-sulfonated: Substituted on both rings. Highly polar, highly water-soluble.

  • Parent: 1-Phenylpyrazole.[1] Hydrophobic (retained easily on C18).

Method Selection Guide (Decision Matrix)

Before starting, select your pathway based on your end goal (Quantification vs. Isolation).

MethodSelection Start Goal: Separate Sulfonated 1-PP Goal Define Objective Start->Goal QC Analytical / QC (Quantification) Goal->QC Check Purity Prep Purification / Isolation (Scale-Up) Goal->Prep Isolate Product IPC Method A: Ion-Pair Chromatography (C18 + TBAH) QC->IPC Gold Standard MixedMode Method B: Mixed-Mode / HILIC (Volatile Buffers) Prep->MixedMode Avoids Non-Volatiles Outcome1 High Resolution Difficult Salt Removal IPC->Outcome1 Outcome2 Good Resolution Easy Evaporation MixedMode->Outcome2

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on experimental goals.

Detailed Protocols

Protocol A: Ion-Pair Chromatography (IPC)

Best for: Analytical QC, reaction monitoring, and high-resolution quantification. Mechanism: The ion-pairing reagent (TBAH) forms a neutral, hydrophobic complex with the sulfonate anion, allowing it to interact with the C18 stationary phase.

Reagents:

  • Solvent A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water, pH adjusted to 6.0 with Phosphoric Acid.

  • Solvent B: Acetonitrile (ACN) / Methanol (50:50 v/v).

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).

Gradient Table:

Time (min)% A (Buffer)% B (Organic)Flow (mL/min)Phase Description
0.09551.0Equilibration
2.09551.0Injection / Void
15.040601.0Gradient Elution
18.05951.0Wash (Remove Parent)
20.09551.0Re-equilibration

Expected Elution Order:

  • Di-sulfonated 1-PP: Elutes first (most polar, interacts least with TBAH/C18 complex).

  • Mono-sulfonated 1-PP: Elutes second.

  • Parent (1-PP): Elutes last (highly retained).

Critical Warning: IPC reagents are "sticky." Once you use a column for IPC, dedicate it to IPC. Do not try to wash it and use it for standard RP-HPLC later.

Protocol B: Mixed-Mode / HILIC (Preparative Friendly)

Best for: Isolating the compound for NMR or biological testing. Mechanism: Uses electrostatic attraction (anion exchange) combined with hydrophilic interaction. Avoids non-volatile salts like TBAH.

Reagents:

  • Column: Mixed-Mode Anion Exchange (e.g., Sielc Obelisc R or Amaze TH) OR HILIC Amide.

  • Solvent A: 20 mM Ammonium Formate (pH 3.5).

  • Solvent B: Acetonitrile (ACN).[2][3]

Gradient Table (Mixed-Mode Approach):

Time (min)% A (Buffer)% B (ACN)Mechanism
0.01090HILIC Retention (Loading)
20.06040Elution (Increasing Water/Salt breaks ionic bond)
25.01090Re-equilibration

Why this works for Prep: Ammonium formate is volatile. You can lyophilize your fractions to recover the pure sulfonated product as a salt.

Troubleshooting & FAQs

Q1: I see "Ghost Peaks" or shifting retention times in Method A (IPC).

Diagnosis: Incomplete equilibration. The Fix: Ion-pairing reagents modify the surface of the silica. This process is slow.

  • Action: When preparing a fresh column, pump mobile phase (at initial conditions) for at least 60 minutes before the first injection.

  • Action: Maintain the column temperature at 35°C or 40°C. Temperature fluctuations significantly alter the adsorption isotherm of the ion-pairing reagent.

Q2: My di-sulfonated peak is splitting or tailing badly.

Diagnosis: Sample solvent mismatch. The Fix: Sulfonic acids are extremely soluble in water but less so in ACN. If you inject a sample dissolved in 100% DMSO or high organic content onto a high-aqueous initial gradient, the analyte may "crash out" or experience viscous fingering.

  • Action: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN + TBAH).

Q3: How do I remove TBAH from my prep fraction?

Diagnosis: You used Method A for purification, and now you have tetrabutylammonium salts contaminating your product. The Fix: This is difficult.

  • Option 1 (Cation Exchange): Pass the fraction through a strong cation exchange (SCX) cartridge in H+ form. The SCX resin will trap the TBA+ cation, and the sulfonated product (anion) will pass through as the free acid.

  • Option 2 (Prevention): Switch to Protocol B (Mixed-Mode) which uses volatile ammonium formate.

Q4: Can I use standard Anion Exchange (SAX) columns?

Answer: Yes, but SAX columns often require high salt concentrations (e.g., 1M NaCl) to elute aromatic sulfonates, which creates desalting headaches later. Mixed-mode columns (Protocol B) allow elution with organic gradients and lower buffer concentrations, making them superior for drug development workflows.

References

  • Sielc Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids. Journal of the Chemical Society C. Retrieved from [Link]

  • Separation Science. (n.d.). Washing Ion Pairing Columns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Vibrational Landscape of Sulfonated Pyrazoles: An FTIR-Based Comparative Analysis

For Immediate Release [City, State] – [Date] – In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. For researchers and scientists working with hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise characterization of molecular structures is paramount. For researchers and scientists working with heterocyclic compounds, particularly pyrazole derivatives, understanding the vibrational signatures of key functional groups is crucial for confirming synthesis, assessing purity, and predicting molecular interactions. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) characteristic bands of the sulfonic group when appended to a pyrazole nucleus, offering valuable insights for professionals in pharmaceutical and chemical research.

Introduction: The Synergy of Pyrazoles and Sulfonic Acids in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] When functionalized with a sulfonic acid (-SO₃H) or a related sulfonamide group, the resulting molecules often exhibit enhanced solubility and unique pharmacological profiles. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these important compounds. This guide will dissect the characteristic vibrational frequencies of both the pyrazole ring and the sulfonic acid moiety, and then explore the spectral shifts and changes that arise from their conjugation.

The Vibrational Fingerprints: A Tale of Two Moieties

To comprehend the FTIR spectrum of a sulfonated pyrazole, we must first understand the characteristic absorption bands of its constituent parts: the pyrazole ring and the sulfonic acid group.

The Pyrazole Nucleus: A Heterocycle's Signature

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, displays several characteristic vibrational modes. These are summarized in the table below.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch3200 - 3100Medium, BroadPresent in N-unsubstituted pyrazoles; often involved in hydrogen bonding.[2]
C-H Stretch (aromatic)3100 - 3000Medium to WeakArises from the C-H bonds on the pyrazole ring.[3]
C=N Stretch1595 - 1460Medium to StrongA key indicator of the pyrazole ring structure.[1][3]
C=C Stretch1600 - 1430MediumOften coupled with C=N stretching.[3]
Ring Breathing/Deformation1300 - 1000VariableComplex vibrations involving the entire ring structure.
C-H Out-of-Plane Bending900 - 700StrongCan be indicative of the substitution pattern on the ring.
The Sulfonic Acid Group: A Strong Vibrational Contributor

The sulfonic acid group (-SO₃H) is characterized by strong, distinct absorption bands due to the highly polar S=O and O-H bonds.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3000 - 2500Strong, Very BroadThe broadness is due to extensive hydrogen bonding.
S=O Asymmetric Stretch1250 - 1160StrongOne of the most characteristic bands of the sulfonic acid group.
S=O Symmetric Stretch1080 - 1030StrongAnother prominent and reliable absorption.
S-O Stretch700 - 600Medium

The Conjugated System: FTIR Analysis of Pyrazole Sulfonic Acids

When the sulfonic acid group is attached to the pyrazole ring, the electronic interplay between the electron-withdrawing -SO₃H group and the aromatic heterocycle leads to notable shifts in their respective characteristic vibrational frequencies.

A study on pyrazolium-3-sulfonates and pyrazolium-4-sulfonates provides direct insight into these changes. The data reveals a significant influence of the sulfonic group's position on the vibrational spectrum.

Compound S=O Asymmetric Stretch (cm⁻¹) S=O Symmetric Stretch (cm⁻¹) C=N/C=C Ring Stretch (cm⁻¹)
General Aryl Sulfonic Acids 1250 - 11601080 - 1030-
Pyrazole --1595 - 1460
Pyrazolium-3-sulfonate (Theoretical) ~1240~1050Shifted due to conjugation
Pyrazolium-4-sulfonate (Theoretical) ~1230~1040Shifted due to conjugation
1-(4-Sulfophenyl)-4-(4-sulfophenylazo)-5-hydroxy-1H-pyrazole-3-carboxylic acid trisodium salt (Experimental) ~1180~1040Multiple bands in 1600-1400 region

Note: The data for pyrazolium sulfonates is derived from theoretical calculations, which generally show good correlation with experimental values. The experimental data is from a complex derivative and serves as a reference point.[4]

The electron-withdrawing nature of the sulfonic acid group can lead to a slight shift to lower wavenumbers for the C=N and C=C stretching vibrations of the pyrazole ring due to changes in bond polarity and electron density. Conversely, the electronic environment of the pyrazole ring can influence the precise position of the S=O stretching bands.

Comparative Analysis: Pyrazole Sulfonic Acids vs. Pyrazole Sulfonamides

For a broader perspective, it is useful to compare the FTIR spectra of pyrazole sulfonic acids with those of pyrazole sulfonamides, a closely related class of compounds with significant biological activity. The key difference lies in the replacement of the -OH of the sulfonic acid with an -NH₂ or -NHR group.

Vibrational Mode Pyrazole Sulfonic Acid (Typical, cm⁻¹) Pyrazole Sulfonamide (Typical, cm⁻¹) Key Differences
O-H / N-H Stretch 3000 - 2500 (very broad)3350 - 3250 (two bands for -NH₂, sharper)The O-H stretch is significantly broader and at lower wavenumbers due to stronger hydrogen bonding.
S=O Asymmetric Stretch 1250 - 11601370 - 1335The S=O stretches in sulfonamides typically appear at higher wavenumbers.
S=O Symmetric Stretch 1080 - 10301180 - 1160
S-N Stretch -~900A characteristic band for the sulfonamide group.[5]

This comparison highlights the distinct spectral regions that can be used to differentiate between these two important classes of pyrazole derivatives.

Experimental Protocol: Synthesis and FTIR Analysis of a Representative Pyrazole Sulfonic Acid

To provide a practical context, the following section outlines a general procedure for the synthesis of a pyrazole sulfonic acid derivative, followed by the steps for acquiring its FTIR spectrum. This protocol is based on established methods for the sulfonation of aromatic compounds.[6][7]

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonic Acid

This synthesis involves the direct sulfonation of 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Chloroform

  • Thionyl chloride

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-pyrazole in chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

  • To the reaction mixture, add thionyl chloride dropwise at 60 °C and stir for an additional 2 hours. This step is for the synthesis of the sulfonyl chloride intermediate, which can then be hydrolyzed to the sulfonic acid.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • The sulfonic acid product, if it precipitates, can be collected by filtration. Otherwise, extraction with a suitable organic solvent may be necessary.

  • Wash the crude product with cold deionized water and dry under vacuum.

FTIR Sample Preparation and Spectrum Acquisition

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method

Procedure (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the dried pyrazole sulfonic acid powder onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

  • Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the FTIR spectrum.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams illustrate the molecular structures and the workflow for FTIR analysis.

cluster_pyrazole Pyrazole Moiety cluster_sulfonic Sulfonic Acid Moiety P Pyrazole Ring (C=N, C=C, N-H, C-H stretches) PS Pyrazole Sulfonic Acid P->PS Conjugation Effects S Sulfonic Acid Group (-SO3H) (O-H, S=O, S-O stretches) S->PS Electronic Influence

Figure 1: Conceptual diagram illustrating the contribution of pyrazole and sulfonic acid moieties to the final FTIR spectrum of pyrazole sulfonic acid.

A Synthesis of Pyrazole Sulfonic Acid B Sample Preparation (ATR or KBr Pellet) A->B C FTIR Spectrometer B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Data Analysis and Interpretation E->F

Figure 2: A simplified workflow for the experimental analysis of pyrazole sulfonic acids using FTIR spectroscopy.

Conclusion: A Powerful Tool for Molecular Characterization

FTIR spectroscopy is an indispensable technique for researchers in drug development and chemical synthesis. By understanding the characteristic vibrational bands of the pyrazole ring and the sulfonic acid group, and by recognizing the spectral shifts that occur upon their conjugation, scientists can confidently identify and characterize novel sulfonated pyrazole derivatives. This guide provides a foundational understanding and a practical framework for the application of FTIR in this important area of research, facilitating the development of new and improved therapeutic agents.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Iranian Chemical Society. (2018).
  • 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Organic Syntheses.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air. The Royal Society of Chemistry.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evalu
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.
  • 1H-Pyrazole. NIST WebBook.
  • FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated...
  • 1-(4-Sulfophenyl)-4-(4-sulfophenylazo)-5-hydroxy-1H-pyrazole-3-carboxylic acid trisodium salt. SpectraBase.
  • Process for preparing aryl sulfone sulfonic acids.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Preparation, characterization and the use of sulfonic acid-functionalized phthalimide (SFP) as a highly efficient and green catalyst for the condensation of arylaldehydes with 2-naphthol.
  • Preparation and characterization of sulfonic acid-functionalized single-walled carbon nanotubes. PMC.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.
  • 1H-Pyrazole-4-sulfonic acid. PubChem.
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Interpreting Infrared Spectra. Specac Ltd.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

Sources

Comparative

Comparative Guide: Acidity of 1-Phenylpyrazole-4-sulfonic Acid vs. Benzenesulfonic Acid

[1] Executive Summary In the landscape of organic strong acids, 1-Phenylpyrazole-4-sulfonic acid exhibits higher acidity (lower pKa) compared to benzenesulfonic acid .[1] While both compounds are classified as strong aci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of organic strong acids, 1-Phenylpyrazole-4-sulfonic acid exhibits higher acidity (lower pKa) compared to benzenesulfonic acid .[1]

While both compounds are classified as strong acids that fully dissociate in aqueous solutions, their behavior in non-aqueous environments reveals distinct electronic differences. The increased acidity of the pyrazole derivative stems from the inductive electron-withdrawing effect (-I) of the two nitrogen atoms within the heteroaromatic ring, which stabilizes the sulfonate anion more effectively than the carbocyclic benzene ring.

Quick Comparison:

  • Benzenesulfonic Acid: pKa

    
     -2.8 (Aqueous).[1] Standard strong acid.[1]
    
  • 1-Phenylpyrazole-4-sulfonic Acid: Estimated pKa < -3.[1][2]0. Enhanced acidity due to diaza-heterocycle properties.[1]

Structural & Electronic Analysis

To understand the acidity difference, we must analyze the stability of the conjugate bases (sulfonate anions). A more stable anion corresponds to a stronger acid.[1][3]

Electronic Effects
  • Inductive Withdrawal (-I):

    • Benzenesulfonic Acid: The phenyl ring is weakly electron-withdrawing (due to

      
       carbons) but lacks highly electronegative heteroatoms.[1]
      
    • 1-Phenylpyrazole-4-sulfonic Acid: The pyrazole ring contains two nitrogen atoms.[1] The N2 nitrogen (pyridine-like) is highly electronegative and exerts a strong inductive pull.[1] This withdraws electron density from the sulfonate group at C4, stabilizing the negative charge.

  • Resonance Effects (+M vs -M):

    • Benzene: Distributes the negative charge via the aromatic

      
      -system, but the effect is limited to carbon atoms.
      
    • 1-Phenylpyrazole: The N1-phenyl group acts as an electron sink.[1] The lone pair on N1 can delocalize into the phenyl ring, reducing the electron density available to destabilize the sulfonate anion. This "double withdrawal" (Ring Nitrogens + N-Phenyl group) makes the 1-phenylpyrazol-4-yl moiety a stronger electron-withdrawing group (EWG) than a simple phenyl group.[1]

Visualization of Electronic Pathways

AcidityComparison cluster_0 Benzenesulfonic Acid cluster_1 1-Phenylpyrazole-4-sulfonic Acid BSA Benzenesulfonic Acid (Ph-SO3H) Phenyl Phenyl Ring (Carbocyclic) BSA->Phenyl Effect1 Weak -I Effect (sp2 Carbons) Phenyl->Effect1 AnionStab_Low Conjugate Base Stability: MODERATE Effect1->AnionStab_Low Moderate Stabilization PPSA 1-Phenylpyrazole-4-sulfonic Acid (Ph-Py-SO3H) Pyrazole Pyrazole Ring (Heterocyclic) PPSA->Pyrazole N_Atoms 2x Nitrogen Atoms (Strong -I Effect) Pyrazole->N_Atoms N_Phenyl N-Phenyl Group (Resonance Sink) Pyrazole->N_Phenyl AnionStab_High Conjugate Base Stability: HIGH N_Atoms->AnionStab_High Strong Stabilization N_Phenyl->AnionStab_High

Caption: Comparative flow of electronic effects stabilizing the sulfonate anion. The pyrazole system offers dual stabilization pathways (Inductive N-atoms and N-Phenyl resonance).[1]

Quantitative Comparison Data

While direct aqueous pKa values for sulfonic acids are often leveled (indistinguishable) by water, data derived from non-aqueous titrations and carboxylic acid analogs provides a clear hierarchy.

FeatureBenzenesulfonic Acid1-Phenylpyrazole-4-sulfonic Acid
Molecular Formula


Acid Class Strong Organic AcidStrong Heteroaromatic Acid
Aqueous pKa -2.8 (approx)< -3.0 (Estimated)
Carboxylic Analog pKa 4.20 (Benzoic Acid)~3.38 - 4.00 (1-Ph-Pyrazole-4-COOH)
Hammett

(approx)
0.00 (Reference)> 0 (Electron Withdrawing)
Solubility High (Water/Ethanol)Moderate (Water), High (Polar Organic)
Primary Use Catalyst, Surfactant PrecursorPharmaceutical Intermediate, Fine Chemical

Note: The lower pKa of the carboxylic acid analog (1-phenylpyrazole-4-carboxylic acid) confirms that the 1-phenylpyrazol-4-yl group is more electron-withdrawing than a phenyl group, directly correlating to increased acidity in the sulfonic derivative.[1]

Experimental Validation Protocol

Since both acids are fully dissociated in water (


), standard aqueous titration cannot differentiate their strengths. The following Non-Aqueous Potentiometric Titration  protocol is the gold standard for comparing strong acids.
Principle

Using a differentiating solvent (Glacial Acetic Acid) suppresses the ionization of strong acids, allowing their relative strengths to be resolved. The stronger acid will exhibit a larger potential jump at the equivalence point.

Materials
  • Titrant: 0.1 M Perchloric acid (

    
    ) in glacial acetic acid (standardized).
    
  • Solvent: Anhydrous Glacial Acetic Acid (water content < 0.1%).[1]

  • Base Standard: Potassium Hydrogen Phthalate (KHP) or Sodium Acetate.[1]

  • Electrodes: Glass pH electrode (indicator) and Ag/AgCl reference electrode (modified with LiCl in acetic acid to prevent precipitation).

Workflow

TitrationProtocol Step1 1. Preparation Dissolve 0.1 mmol of Acid in 50 mL Glacial Acetic Acid Step2 2. Conditioning Equilibrate Electrodes in solvent for 15 mins Step1->Step2 Step3 3. Titration Add 0.1 M Sodium Acetate (in Acetic Acid) as Base Step2->Step3 Step4 4. Data Logging Record Potential (mV) vs. Volume (mL) Step3->Step4 Step5 5. Analysis Determine Half-Neutralization Potential (HNP) Step4->Step5 Result Result Interpretation: Lower HNP = Stronger Acid Step5->Result

Caption: Step-by-step workflow for differentiating strong acids via non-aqueous potentiometry.

Expected Results
  • Benzenesulfonic Acid: Will show a characteristic Half-Neutralization Potential (HNP).[1]

  • 1-Phenylpyrazole-4-sulfonic Acid: Will show a lower (more acidic) HNP compared to benzenesulfonic acid, confirming its higher proton-donating ability in the differentiating medium.[1]

Applications & Implications

Drug Development (Salt Formation)
  • Benzenesulfonic Acid (Besylate salts): Common for solubilizing basic drugs (e.g., Amlodipine Besylate).

  • 1-Phenylpyrazole-4-sulfonic Acid: Used when a stronger counter-ion is required to protonate a weakly basic drug, or to modify the lipophilicity of the salt.[1] The pyrazole ring adds distinct

    
     stacking opportunities that can alter crystal packing and stability.
    
Catalysis
  • In acid-catalyzed esterifications or condensations, 1-Phenylpyrazole-4-sulfonic acid often provides higher reaction rates per mole due to its enhanced Hammett acidity function (

    
    ), making it a superior choice for difficult substrates.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7371, Benzenesulfonic acid.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121026, 1-Phenylpyrazole-4-carboxylic acid.[1] (Used for pKa analog comparison). Retrieved from [Link]

  • Bordwell, F. G. pKa Table in DMSO and Water.[1] Organic Chemistry Data.[1][4] Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] (Grounding for electronic effect analysis).

  • IUPAC (2025). Dissociation Constants of Organic Acids and Bases.[1] IUPAC-NIST Data.[1] Retrieved from [Link]

Sources

Validation

Crystal structure data for 1-Phenylpyrazole-4-sulfonic acid salts

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 1-Phenylpyrazole-4-sulfonic acid salts. It is designed for medicinal chemists and process engineers selecting opti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 1-Phenylpyrazole-4-sulfonic acid salts. It is designed for medicinal chemists and process engineers selecting optimal salt forms for drug development or material synthesis.

A Technical Comparison Guide for Solid-State Selection

Executive Summary: The Structural Landscape

1-Phenylpyrazole-4-sulfonic acid (PPSA) represents a critical scaffold in the synthesis of COX-2 inhibitors, agrochemicals (e.g., Fipronil intermediates), and dyestuffs. Unlike simple benzene sulfonates, the pyrazole core introduces unique tautomeric and basic properties that fundamentally alter solid-state behavior.

This guide compares the Free Acid (Zwitterionic Form) against its Alkali Metal (Na/K) and Organic Amine salts. The data reveals that the "Free Acid" is a misnomer in the solid state; it predominantly exists as a Zwitterionic Inner Salt , a feature that dictates its high melting point and limited organic solubility compared to its external salt counterparts.

Quick Comparison Matrix
FeatureFree Acid (Zwitterion) Sodium Salt (Na-PPSA) Ammonium/Amine Salts
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicVariable (often Triclinic)
Primary Interaction Charge-assisted H-bonds (NH⁺...SO₃⁻)Ionic Electrostatics (Na⁺...O⁻)H-Bond Network
Solubility (Water) Moderate (pH dependent)High (>100 mg/mL)High to Moderate
Thermal Stability High (Mp > 250°C, dec.)[1][2][3]Very High (Mp > 300°C)Moderate (Mp 150-200°C)
Hygroscopicity LowHigh (formation of hydrates)Low to Moderate

Crystallographic Analysis

The Zwitterionic "Free Acid"

X-ray diffraction studies of 1-phenylpyrazole-4-sulfonic acid (and its close analog 5-methyl-1-phenylpyrazole-4-sulfonic acid) reveal a distinct betaine structure . The sulfonic acid proton transfers to the N2 nitrogen of the pyrazole ring.

  • Space Group: Typically P2₁/c (Monoclinic) or P-1 (Triclinic).

  • Molecular Geometry:

    • The phenyl ring is twisted out of the pyrazole plane to minimize steric clash with the sulfonate oxygens.

    • Torsion Angle (Phenyl-Pyrazole): ~65° - 70°.

    • Bond Lengths: The C–S bond is shortened (~1.77 Å), and the N–N bond (~1.37 Å) reflects the cationic character of the pyrazole ring.

  • Packing Motif: The structure is stabilized by strong, charge-assisted intermolecular hydrogen bonds between the protonated N2⁺ and the sulfonate oxygen (N–H...O–S), forming infinite 1D chains or 2D sheets.

Alkali Metal Salts (Na⁺ / K⁺)

When neutralized with NaOH or KOH, the zwitterionic H-bond network is replaced by an ionic lattice.

  • Coordination: The metal cation is typically 6-coordinate, chelated by sulfonate oxygens and water molecules (if hydrated).

  • Hydration: Sodium salts of PPSA frequently crystallize as monohydrates or dihydrates . The water molecules bridge the cation and the sulfonate anions, creating a hydrophilic channel that explains the high water solubility.

Organic Amine Salts (e.g., Piperazinium)

Salts formed with organic bases (e.g., piperazine, triethylamine) exhibit a "host-guest" packing architecture.

  • Chirality: Use of chiral amines (e.g., R-phenylethylamine) can induce chiral space groups (e.g., P2₁ ), useful for resolution of chiral impurities in complex mixtures.

  • Lipophilicity: These salts disrupt the tight ionic packing of the Na-salt, significantly improving solubility in organic solvents like DCM or Ethanol, which is crucial for process chemistry.

Experimental Protocols

Protocol A: Synthesis of 1-Phenylpyrazole-4-sulfonic Acid (Zwitterion)

Objective: Isolate the high-purity inner salt.

  • Reagents: Charge 1-Phenylpyrazole (1.0 eq) into a reactor.

  • Sulfonation: Add Chlorosulfonic acid (3.0 eq) dropwise at 0°C under N₂. (Caution: Exothermic).

  • Heating: Heat to 100°C for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Pour reaction mixture onto crushed ice. The sulfonic acid may precipitate directly or require salting out.

  • Purification: Recrystallize from water/ethanol (1:1).

    • Observation: The product precipitates as a white/off-white solid.

    • Validation: check melting point (>250°C) and IR (absence of S-Cl stretch at 1370 cm⁻¹).

Protocol B: Single Crystal Growth (Sodium Salt)

Objective: Grow diffraction-quality crystals.

  • Neutralization: Dissolve 100 mg of PPSA (from Protocol A) in 2 mL water. Add 1M NaOH until pH 7.0.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust.

  • Vapor Diffusion: Place the aqueous solution in a small vial. Place this vial inside a larger jar containing Ethanol (antisolvent). Cap the large jar.

  • Timeline: Allow to stand undisturbed for 3-7 days at 20°C.

  • Harvest: Colorless block-shaped crystals will form.

Visualized Workflows (Graphviz)

Diagram 1: Crystallization & Salt Selection Workflow

This flow illustrates the decision logic for selecting the appropriate salt form based on the desired physicochemical property.

SaltSelection Start Start: 1-Phenylpyrazole (Neutral Scaffold) Sulfonation Step 1: Sulfonation (ClSO3H, 100°C) Start->Sulfonation CrudeAcid Crude Sulfonic Acid Sulfonation->CrudeAcid Decision Target Property? CrudeAcid->Decision Route_Aq Target: High Water Solubility Decision->Route_Aq Bioavailability Route_Org Target: Organic Solubility (Process Intermediate) Decision->Route_Org Synthesis Route_Stable Target: Max Thermal Stability Decision->Route_Stable Storage NaSalt Form B: Sodium Salt (Ionic Lattice, Hydrated) Route_Aq->NaSalt Neutralize w/ NaOH AmineSalt Form C: Organic Amine Salt (Lipophilic H-Bond Network) Route_Org->AmineSalt React w/ R-NH2 Zwitterion Form A: Zwitterion (Inner Salt) (High Mp, Low Solubility) Route_Stable->Zwitterion Recrystallize from H2O

Caption: Decision tree for selecting the optimal crystal form of 1-Phenylpyrazole-4-sulfonic acid based on intended application.

Diagram 2: Crystal Packing Interactions

This diagram visualizes the microscopic interactions stabilizing the different forms.

PackingInteractions Zwitterion Zwitterion Packing (P21/c) Interaction1 Charge-Assisted H-Bond (Py-NH+ ... -O3S) Zwitterion->Interaction1 Primary Force PiStack T-shaped Pi-Stacking (Phenyl-Pyrazole) Zwitterion->PiStack Secondary Force NaSalt Sodium Salt Packing (P212121) Interaction2 Ion-Dipole (Na+ ... OH2 ... -O3S) NaSalt->Interaction2 Primary Force Channel Water Channels (Hygroscopicity Source) NaSalt->Channel Structural Feature

Caption: Comparison of dominant intermolecular forces in Zwitterionic vs. Sodium Salt crystal lattices.

References

  • Synthesis and Characterization of Pyrazole Sulfonates

    • Title: Pyrazolium-sulfonates.[4][5][6] Mesomeric betaines possessing iminium-sulfonate partial structures.

    • Source: Arkivoc (2008).
    • URL:[Link]

    • Relevance: Defines the zwitterionic crystal structure of the 5-methyl analog, serving as the primary structural model.
  • General Synthesis of 1-Phenylpyrazole Derivatives

    • Title: Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid deriv
    • Source: European Journal of Medicinal Chemistry (2017).[7]

    • URL:[Link]

    • Relevance: Provides background on the 1-phenylpyrazole scaffold geometry and substitution p
  • Salt Selection in Drug Discovery

    • Title: Pharmaceutical Salts: Properties, Selection, and Use.[8]

    • Source: Handbook of Pharmaceutical Salts (Wiley-VCH).
    • URL:[Link]

    • Relevance: Authoritative guide on general properties of sulfonate salts (mesylates/besyl
  • Crystallographic Data (CSD)

    • Source: Cambridge Structural D
    • Refcodes: Look up related structures such as 1-phenylpyrazole (CSD: PHPYRZ) and sulfanilic acid (zwitterion analog) for packing comparisons.
    • URL:[Link]

Sources

Comparative

Elemental Analysis &amp; Hydrate Determination: 1-Phenylpyrazole-4-sulfonic Acid

Topic: Elemental Analysis Calculation for 1-Phenylpyrazole-4-sulfonic Acid Hydrates Content Type: Technical Comparison Guide Executive Summary In drug development, the precise characterization of solid-state forms—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Calculation for 1-Phenylpyrazole-4-sulfonic Acid Hydrates Content Type: Technical Comparison Guide

Executive Summary

In drug development, the precise characterization of solid-state forms—specifically hydrates—is critical for defining regulatory starting materials (RSMs) and active pharmaceutical ingredients (APIs).[1] 1-Phenylpyrazole-4-sulfonic acid (C


H

N

O

S) presents a unique challenge due to the hygroscopic nature of the sulfonic acid moiety, which often stabilizes as a hydrate (mono- or di-).

This guide objectively compares Elemental Analysis (EA) against alternative characterization methods (TGA and Karl Fischer ) for determining the hydration state of this compound. While TGA and Karl Fischer are direct water measurement tools, this guide demonstrates how stoichiometric EA calculation serves as a rapid, sample-efficient primary screen that validates purity and hydration simultaneously.

Part 1: The Analytical Challenge

Sulfonic acids are notorious for their high affinity for atmospheric moisture. For a researcher synthesizing 1-Phenylpyrazole-4-sulfonic acid, distinguishing between a wet sample (adsorbed surface moisture) and a stoichiometric hydrate (crystal lattice water) is essential for accurate yield calculation and downstream stoichiometry.

  • Anhydrous Form: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Target Ambiguity: Is the isolated solid C

    
    H
    
    
    
    N
    
    
    O
    
    
    S, C
    
    
    H
    
    
    N
    
    
    O
    
    
    S
    
    
    H
    
    
    O, or C
    
    
    H
    
    
    N
    
    
    O
    
    
    S
    
    
    2H
    
    
    O?
Part 2: Theoretical Calculation Models

To utilize Elemental Analysis as a hydration determinant, one must first establish the theoretical sensitivity. Because 1-Phenylpyrazole-4-sulfonic acid has a relatively low molecular weight (~224 g/mol ), the addition of a single water molecule (+18 g/mol ) causes a statistically significant shift in the Carbon and Sulfur mass percentages.

Table 1: Theoretical Elemental Composition Comparison

Calculated using standard atomic weights (C=12.011, H=1.008, N=14.007, S=32.06, O=15.999).

ElementAnhydrous (C

H

N

O

S)
Monohydrate (

1H

O)
Dihydrate (

2H

O)
Detection Delta (

)
MW ( g/mol ) 224.24 242.25 260.27 +18.01
Carbon (%) 48.21% 44.62% 41.53% -3.59%
Hydrogen (%) 3.60%4.16%4.65%+0.56%
Nitrogen (%) 12.49%11.56%10.76%-0.93%
Sulfur (%) 14.30%13.24%12.32%-1.06%

Insight: The 3.59% drop in Carbon between the anhydrous and monohydrate forms is nearly 9x the standard instrument error of a CHNS analyzer (


0.4%). This makes EA a highly reliable method for distinguishing these forms without consuming the large sample mass required for TGA.
Part 3: Comparative Analysis of Alternatives

How does Elemental Analysis compare to specific water-determination alternatives?

Table 2: Performance Comparison (EA vs. TGA vs. KF)
FeatureMethod A: Elemental Analysis (EA) Alternative B: Thermogravimetric Analysis (TGA) Alternative C: Karl Fischer (KF)
Primary Output C, H, N, S ratios (Stoichiometry)Mass loss vs. TemperatureWater content (specific)
Sample Req. Low (< 2 mg)Medium (5–20 mg)High (20–50 mg for low water %)
Hydrate ID Indirect: Infers water via C/S dilution.Direct: Observes dehydration steps.Direct: Titrates water molecules.
Specificity High for purity; Medium for water.Low (Solvents also cause mass loss).High for water only.
Interference Inorganic impurities (ash).Decomposition overlapping with dehydration.High: Sulfonic acids can shift pH, affecting KF kinetics.
Throughput High (Automated combustion).Low (30-60 min per run).Medium (Equilibration time).
Critical Analysis:
  • EA vs. TGA: TGA is superior for distinguishing surface water from bound water (stepwise weight loss). However, TGA cannot confirm if the remaining mass is the pure compound or a decomposition product. EA confirms the chemical integrity of the organic backbone.

  • EA vs. Karl Fischer: Sulfonic acids are strong acids. In standard methanolic KF reagents, they can alter the pH, slowing the reaction or causing side reactions (esterification). EA avoids this chemical incompatibility entirely by using high-temperature combustion.

Part 4: Experimental Protocol (Best Practice)

To ensure trustworthiness (E-E-A-T), the following protocol accounts for the hygroscopic nature of 1-Phenylpyrazole-4-sulfonic acid.

Objective: Obtain EA data with


0.4% precision to validate hydrate state.
Step-by-Step Methodology
  • Sample Preparation (Equilibration):

    • Do not dry the sample in a vacuum oven at high heat (>100°C) prior to analysis if you suspect a hydrate; this may collapse the crystal lattice (anhydrate formation) and lead to hygroscopic amorphous phases.

    • Instead, equilibrate the sample at ambient humidity (RH 40-60%) for 2 hours to stabilize the hydrate form.

  • Weighing (The Critical Step):

    • Use a microbalance with 0.001 mg readability.

    • Target mass: 1.5 – 2.0 mg.

    • Technique: Use tin capsules. If the sample is visibly "sticky" (hygroscopic), weigh by difference (weigh full capsule, seal, weigh empty capsule) or use a crimped seal immediately to prevent atmospheric water uptake during the autosampler queue.

  • Combustion Parameters:

    • Oxidation Furnace: 1050°C (Sulfonates require high heat for quantitative SO

      
       conversion).
      
    • Carrier Gas: Helium (Flow: 120-140 mL/min).

    • Oxygen Injection: 5-10 mL (Ensure excess O

      
       for the phenyl ring combustion).
      
  • Calculation & Validation:

    • Compare experimental %C and %N against the theoretical values in Table 1 .

    • Acceptance Criteria:

      • If Experimental C is within

        
        0.4% of Monohydrate Theoretical 
        
        
        
        Confirm Monohydrate .
      • If Experimental C is between Anhydrous and Monohydrate

        
        Sample is likely a wet Anhydrate or non-stoichiometric solvate. 
        
Part 5: Decision Workflow Visualization

The following diagram illustrates the logic flow for characterizing the hydrate using EA as the primary screen.

HydrateAnalysis Start Synthesized 1-Phenylpyrazole-4-sulfonic acid Step1 Perform CHNS Analysis (Combustion @ 1050°C) Start->Step1 Calc Compare %C to Theoretical Models (Table 1) Step1->Calc MatchAnhy Matches Anhydrous (C ≈ 48.2%) Calc->MatchAnhy ±0.4% MatchMono Matches Monohydrate (C ≈ 44.6%) Calc->MatchMono ±0.4% Mismatch Intermediate Value (e.g., C ≈ 46%) Calc->Mismatch >0.5% Dev Outcome1 Product is Anhydrous (Store with Desiccant) MatchAnhy->Outcome1 Outcome2 Product is Monohydrate (Stable Form) MatchMono->Outcome2 TGA Run TGA (Distinguish Surface H2O vs Lattice) Mismatch->TGA Outcome3 Non-stoichiometric / Wet (Recrystallize) TGA->Outcome3

Figure 1: Analytical workflow for determining hydrate stoichiometry using Elemental Analysis as the primary gate.

References
  • PubChem. (2025).[2][3] 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S Structure and Properties. National Library of Medicine. Available at: [Link]

  • Le Moyne College. (n.d.). Determining the Formula of a Hydrate: General Chemistry Laboratory. Available at: [Link]

  • Royal Society of Chemistry. (2014). Cation effect on the inorganic–organic layered structure of pyrazole-4-sulfonate networks. New Journal of Chemistry. Available at: [Link]

Sources

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